Product packaging for H-Asp-OMe(Cat. No.:CAS No. 17812-32-7)

H-Asp-OMe

Cat. No.: B555706
CAS No.: 17812-32-7
M. Wt: 147.13 g/mol
InChI Key: SWWBMHIMADRNIK-VKHMYHEASA-N
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Description

H-Asp-OMe, a methyl ester derivative of aspartic acid, serves as a crucial building block in chemoenzymatic peptide synthesis. This compound is particularly valuable as a precursor for synthesizing biologically active dipeptides such as aspartyl-phenylalanine methyl ester (Asp-Phe-OMe), commercially known as the high-intensity sweetener aspartame . Research demonstrates that aminopeptidases with broad specificity can utilize amino acid methyl esters like this compound as acyl acceptors, coupling them with free amino acids to form peptide bonds in organic-aqueous solvent systems . The use of such ester-protected amino acids provides a cost-effective route compared to methods requiring N-protected amino acids, which require additional deprotection steps to obtain the final bioactive peptide . In solid-phase peptide synthesis (SPPS), aspartic acid derivatives are prone to side reactions like aspartimide formation, which can lead to low yields and challenging purifications, especially when followed by residues like glycine or asparagine . Employing ester-protected forms of aspartic acid, such as this compound, is a established strategy to minimize this side reaction during the synthesis process . Consequently, this compound is an essential reagent for research focused on the efficient synthesis of complex peptides and proteins, enabling advancements in food science and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B555706 H-Asp-OMe CAS No. 17812-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWBMHIMADRNIK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426394
Record name H-Asp-OMe
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17812-32-7
Record name Methyl L-aspartate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name H-Asp-OMe
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Record name L-Aspartic acid, 1-methyl ester
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Foundational & Exploratory

H-Asp-OMe: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Aspartic acid α-methyl ester (H-Asp-OMe) is a derivative of the non-essential amino acid L-aspartic acid, a molecule of significant interest in the fields of neuroscience, drug development, and peptide chemistry. As an excitatory neurotransmitter, L-aspartate plays a crucial role in synaptic transmission within the central nervous system.[1][2][3] this compound, as a chemically modified version, serves as a valuable tool for researchers studying neurotransmitter systems and developing novel therapeutics targeting neurological disorders.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by the esterification of the α-carboxylic acid group of L-aspartic acid with a methyl group. This modification alters the molecule's polarity and reactivity, making it a useful intermediate in various synthetic applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common salt form.

PropertyValueReference
Chemical Name L-Aspartic acid α-methyl ester[6][7]
Synonyms This compound, Methyl L-aspartate[6][7]
CAS Number 17812-32-7[6][7]
Molecular Formula C₅H₉NO₄[7]
Molecular Weight 147.13 g/mol
Appearance White to off-white powder
Purity >98%[7]

Note: Some properties are for the hydrochloride salt, a common commercially available form.

Spectroscopic Data

Table 1: Estimated ¹H NMR Chemical Shifts (in D₂O)

ProtonEstimated Chemical Shift (ppm)Multiplicity
α-CH~3.9Doublet of doublets
β-CH₂~2.8Multiplet
-OCH₃~3.7Singlet

Reference data for L-aspartic acid can be found in various spectral databases.[8][9][10]

Table 2: Estimated ¹³C NMR Chemical Shifts (in D₂O)

CarbonEstimated Chemical Shift (ppm)
α-COO~175
β-COO~178
α-CH~53
β-CH₂~37
-OCH₃~52

Reference data for L-aspartic acid is available for comparison.[11][12][13]

Table 3: Key FT-IR Absorption Bands (as KBr pellet)

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3200-3000
C-H stretch (alkane)3000-2850
C=O stretch (ester)~1740
C=O stretch (carboxylic acid)~1710
N-H bend (amine)1640-1550
C-O stretch (ester)1300-1000

Reference spectra for L-aspartic acid show characteristic peaks for the amino acid functional groups.[14][15]

Table 4: Expected Mass Spectrometry Fragments (Electron Ionization)

m/zPossible Fragment
147[M]⁺
116[M - OCH₃]⁺
88[M - COOCH₃]⁺
74[CH(NH₂)COOH]⁺

The mass spectrum of L-aspartic acid provides a reference for the fragmentation pattern.[16]

Experimental Protocols

Synthesis of L-Aspartic acid α-methyl ester (this compound)

A common and effective method for the synthesis of amino acid methyl esters is the Fischer esterification using thionyl chloride and methanol.[17]

Materials:

  • L-Aspartic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-Aspartic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the excess methanol and HCl under reduced pressure using a rotary evaporator.

  • To the resulting solid, add anhydrous diethyl ether to precipitate the product, L-Aspartic acid α-methyl ester hydrochloride.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

An alternative method involves the use of trimethylchlorosilane in methanol, which offers mild reaction conditions and good to excellent yields.[18][19]

Biological Context and Signaling Pathways

L-aspartate, the parent molecule of this compound, is a well-established excitatory neurotransmitter in the central nervous system, acting primarily on N-methyl-D-aspartate (NMDA) receptors.[1][3] The metabolic pathway of aspartate is interconnected with central carbon metabolism and the urea cycle.

Aspartate Metabolism and its Role in Neurotransmission

Aspartate is synthesized in the mitochondria from oxaloacetate, a key intermediate in the citric acid cycle, through a transamination reaction catalyzed by aspartate aminotransferase.[20] It can then be transported into the cytoplasm and packaged into synaptic vesicles. Upon neuronal excitation, aspartate is released into the synaptic cleft where it can bind to and activate postsynaptic NMDA receptors, leading to neuronal depolarization and the propagation of the nerve impulse.[1][2] The action of aspartate is terminated by its reuptake into neurons and glial cells by excitatory amino acid transporters (EAATs).

This compound, as a derivative of L-aspartate, is a valuable pharmacological tool to study these processes. Its modified structure may influence its interaction with receptors and transporters, providing insights into the structure-activity relationships of excitatory neurotransmission.

Aspartate_Metabolism_and_Signaling Oxaloacetate Oxaloacetate Aspartate_mito Aspartate (Mitochondria) Oxaloacetate->Aspartate_mito Aspartate Aminotransferase Aspartate_cyto Aspartate (Cytosol) Aspartate_mito->Aspartate_cyto Transport SynapticVesicle Synaptic Vesicle Aspartate_cyto->SynapticVesicle Vesicular Transport Aspartate_synapse Aspartate (Synapse) SynapticVesicle->Aspartate_synapse Exocytosis NMDA_Receptor NMDA Receptor Aspartate_synapse->NMDA_Receptor Binding & Activation EAAT EAAT Aspartate_synapse->EAAT Reuptake PostsynapticNeuron Postsynaptic Neuron NMDA_Receptor->PostsynapticNeuron Depolarization EAAT->Aspartate_cyto HAspOMe This compound (Synthetic Derivative) Research Pharmacological Research HAspOMe->Research Research->NMDA_Receptor Modulation Studies Research->EAAT Uptake Inhibition Studies

Aspartate metabolism and neurotransmission pathway.
Synthesis Workflow for this compound

The synthesis of this compound from L-aspartic acid is a straightforward laboratory procedure. The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow Start L-Aspartic Acid Reaction Reaction with Methanol & Thionyl Chloride Start->Reaction Evaporation Solvent Evaporation (Rotary Evaporator) Reaction->Evaporation Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product This compound (Hydrochloride Salt) Drying->Product

General workflow for the synthesis of this compound.

Conclusion

This compound is a valuable chemical entity for researchers in neuroscience and medicinal chemistry. Its relationship to the excitatory neurotransmitter L-aspartate makes it a key tool for investigating synaptic transmission and for the development of novel drugs targeting neurological and psychiatric disorders. This guide has provided a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its biological context, serving as a foundational resource for scientists working with this important molecule.

References

A Technical Guide to the Synthesis of L-Aspartic Acid α-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis of L-Aspartic acid α-methyl ester, a crucial intermediate in the development of pharmaceuticals and other bioactive molecules. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to facilitate understanding and replication.

Introduction

L-Aspartic acid α-methyl ester is a derivative of the non-essential amino acid L-aspartic acid, with a methyl group esterifying the α-carboxylic acid functionality. The selective synthesis of the α-ester is a significant challenge due to the presence of a second carboxylic acid group at the β-position. Direct acid-catalyzed esterification of L-aspartic acid with methanol typically results in a mixture of products, with the β-ester being the major component. Consequently, regioselective synthesis of the α-methyl ester necessitates the use of protecting group strategies. This guide will focus on the most effective and commonly employed methods that ensure the selective formation of the desired α-ester.

Core Synthesis Strategies

Two primary strategies have proven effective for the selective synthesis of L-Aspartic acid α-methyl ester:

  • N-Protection Strategy: This approach involves the protection of the amino group, followed by the formation of an internal anhydride which can then be selectively opened at the α-position by methanol. A subsequent deprotection step yields the target molecule.

  • β-Carboxyl Protection Strategy: This method relies on the selective protection of the β-carboxyl group, typically as a benzyl ester. The free α-carboxyl group can then be esterified with methanol, followed by the removal of the β-protecting group to afford the desired product.

Data Presentation: A Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data for the key steps in the two primary synthesis strategies for L-Aspartic acid α-methyl ester.

Table 1: N-Protection Strategy via N-Formyl Intermediate

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1N-Formylation of L-Aspartic AcidFormic acid, Acetic anhydrideNone3548-60~100
2Anhydride FormationAcetic anhydrideNone50585-90
3Methanolysis of AnhydrideMethanolEthyl AcetateRoom Temp.6High (isomer ratio dependent)
4DeprotectionHydroxylamine hydrochloride90% Methanol70485

Table 2: β-Carboxyl Protection Strategy via β-Benzyl Ester Intermediate

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1β-Benzylation of L-Aspartic AcidBenzyl alcohol, Acetyl chlorideBenzyl alcohol0 to Room Temp.72High
2α-MethylationThionyl chloride, MethanolMethanol-10 to Room Temp.Not specifiedNot specified
3HydrogenolysisH₂, Pd/CAcetic acidRoom Temp.5~95

Experimental Protocols

Method 1: N-Protection Strategy via N-Formyl-L-Aspartic Anhydride

This method proceeds through the formation of an N-formyl protected aspartic anhydride, which is then regioselectively opened by methanol at the α-position.

Step 1: Synthesis of N-Formyl-L-Aspartic Anhydride [1][2]

  • In a reaction vessel, combine L-aspartic acid (1 mole), acetic anhydride (2.1 moles), and formic acid (1.1 moles)[2].

  • Heat the mixture to approximately 35°C and stir for 48-60 hours[2].

  • Cool the reaction mixture to 10-12°C to crystallize the product[2].

  • Filter the solid and dry to obtain N-formyl-L-aspartic anhydride. The reported yield is typically between 85-90%[1][2].

Step 2: Synthesis of N-Formyl-L-Aspartic Acid α-Methyl Ester

  • Dissolve N-formyl-L-aspartic anhydride (10 millimole) in ethyl acetate (20 ml).

  • Add methanol to the solution.

  • Stir the reaction mixture at room temperature for approximately 6 hours.

  • The reaction progress can be monitored by thin-layer chromatography to confirm the formation of the α-methyl ester.

Step 3: Deprotection to Yield L-Aspartic Acid α-Methyl Ester [3]

  • Dissolve N-formyl-L-aspartic acid α-methyl ester (10 millimole) in 10 ml of 90% methanol[3].

  • Add hydroxylamine hydrochloride (50 millimole) to the solution[3].

  • Stir the mixture at 70°C for 4 hours[3].

  • After the reaction is complete, the solvent is evaporated, and the residue is worked up to isolate the L-aspartic acid α-methyl ester. This deprotection step has a reported yield of 85%[3].

Method 2: β-Carboxyl Protection Strategy via L-Aspartic Acid β-Benzyl Ester

This strategy involves the protection of the β-carboxyl group as a benzyl ester, followed by methylation of the α-carboxyl group and subsequent deprotection.

Step 1: Synthesis of L-Aspartic Acid 4-(Phenylmethyl) Ester (β-Benzyl Ester)

  • Cool a solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol) to 0°C.

  • Add L-aspartic acid (1.00 mol) in portions with agitation.

  • Stir the mixture for 3 days at room temperature.

  • Neutralize the reaction mixture with an organic base such as pyridine to precipitate the product.

  • Filter the solid to obtain L-aspartic acid 4-(phenylmethyl) ester.

Step 2: Synthesis of L-Aspartic Acid α-Methyl β-Benzyl Diester

  • Suspend L-aspartic acid 4-(phenylmethyl) ester in methanol.

  • Cool the suspension to -10°C and slowly add thionyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the diester hydrochloride.

Step 3: Deprotection via Hydrogenolysis to Yield L-Aspartic Acid α-Methyl Ester

  • Dissolve the L-aspartic acid α-methyl β-benzyl diester in a suitable solvent such as acetic acid.

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for approximately 5 hours.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude L-aspartic acid α-methyl ester. Purification can be achieved by recrystallization. The expected yield is around 95%.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthesis methods.

G A L-Aspartic Acid B N-Formylation A->B C N-Formyl-L-Aspartic Acid B->C D Anhydride Formation C->D E N-Formyl-L-Aspartic Anhydride D->E F Methanolysis (α-attack) E->F G N-Formyl-L-Aspartic Acid α-Methyl Ester F->G H Deprotection G->H I L-Aspartic Acid α-Methyl Ester H->I

Caption: N-Protection synthesis pathway for L-Aspartic acid α-methyl ester.

G A L-Aspartic Acid B β-Carboxyl Protection (Benzylation) A->B C L-Aspartic Acid β-Benzyl Ester B->C D α-Carboxyl Esterification (Methylation) C->D E L-Aspartic Acid α-Methyl β-Benzyl Diester D->E F Deprotection (Hydrogenolysis) E->F G L-Aspartic Acid α-Methyl Ester F->G

Caption: β-Carboxyl protection synthesis pathway for L-Aspartic acid α-methyl ester.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Aspartic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of common methyl ester derivatives of aspartic acid. The term "H-Asp-OMe" can be ambiguous, potentially referring to the α-methyl ester, the β-methyl ester, or the dimethyl ester of L-aspartic acid. This document addresses this ambiguity by presenting detailed information for each of these key derivatives, which are of significant interest to researchers, scientists, and professionals in drug development. The guide covers their structural and physicochemical properties, spectroscopic data, and relevant experimental protocols.

L-Aspartic Acid α-Methyl Ester (this compound)

L-Aspartic acid α-methyl ester, also known as 1-methyl L-aspartate, is a derivative of the amino acid L-aspartic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of L-Aspartic acid α-methyl ester is presented in the table below.

PropertyValueReference
CAS Number 17812-32-7[1]
Molecular Formula C5H9NO4[2]
Molecular Weight 147.13 g/mol
Appearance White to off-white powder
Melting Point 186 °C
Boiling Point 272.7±30.0 °C (Predicted)[1]
Density 1.299±0.06 g/cm3 (Predicted)[1]
Solubility Soluble in water.[3]
Storage Temperature 2~8°C[3]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional group vibrations, such as C=O (ester and carboxylic acid), N-H (amine), and O-H (carboxylic acid) stretches.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

L-Aspartic Acid β-Methyl Ester (H-Asp(OMe)-OH)

L-Aspartic acid β-methyl ester is an isomer of the α-methyl ester, with the methyl group esterifying the side-chain carboxyl group. It is often supplied as a hydrochloride salt.

Physical and Chemical Properties

The following table summarizes the physicochemical properties of L-Aspartic acid β-methyl ester hydrochloride.

PropertyValueReference
CAS Number 16856-13-6[4][5][6]
Molecular Formula C5H10ClNO4 (for HCl salt)[4]
Molecular Weight 183.59 g/mol (for HCl salt)[4]
Appearance White crystalline powder[5]
Melting Point 191-193°C[4]
Boiling Point 301.7°C at 760mmHg[4]
Solubility Soluble in water.[5]
Storage Condition −20°C or 0 - 8°C[4][5]
Optical Rotation [a]20D = +15.9 - +16.9 º (c=1 in CH3OH)[5]
Biological Activity

β-Methyl L-aspartate hydrochloride is recognized as an aspartic acid derivative and is used in research related to amino acids.[4] Amino acid derivatives can influence anabolic hormone secretion, provide fuel during exercise, and affect mental performance.[4]

L-Aspartic Acid Dimethyl Ester (H-Asp(OMe)-OMe)

In this derivative, both the α- and β-carboxyl groups of L-aspartic acid are esterified with methyl groups. It is commonly available as a hydrochloride salt.

Physical and Chemical Properties

Key properties of L-Aspartic acid dimethyl ester hydrochloride are detailed below.

PropertyValueReference
CAS Number 32213-95-9[7][8][9]
Molecular Formula C6H11NO4·HCl[8][9]
Molecular Weight 197.66 g/mol [9]
Melting Point 110-120 °C[9]
Purity ≥ 98% (HPLC)[9]
Applications

L-Aspartic acid dimethyl ester hydrochloride is a versatile compound used in pharmaceuticals and biochemistry.[9] Its solubility and stability make it useful in drug formulation and as a building block in peptide synthesis.[9] It is also utilized in research on metabolic pathways and neurotransmitter function.[5][9]

Experimental Protocols

General Synthesis of Aspartic Acid Methyl Esters

A general method for the synthesis of amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride.

A specific example for the synthesis of L-Aspartic acid dimethyl ester hydrochloride involves dissolving L-aspartic acid in methanol and adding trimethylchlorosilane (TMSCl) dropwise. The reaction is stirred for several hours at room temperature. After completion, the solvent is evaporated to yield the solid product.[10]

General Workflow for Peptide Synthesis Incorporating this compound Derivatives

The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS), where an N-protected aspartic acid methyl ester derivative could be incorporated.

G General Solid-Phase Peptide Synthesis Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling 3. Amino Acid Coupling (e.g., Fmoc-Asp(OMe)-OH) Fmoc_Deprotection1->Coupling Capping 4. Capping (Optional) Coupling->Capping Fmoc_Deprotection2 5. Fmoc Deprotection Capping->Fmoc_Deprotection2 Elongation 6. Repeat Coupling Cycles Fmoc_Deprotection2->Elongation Cleavage 7. Cleavage from Resin Elongation->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification

Caption: Solid-phase peptide synthesis workflow.

Signaling Pathways

While this compound itself is not directly implicated in major signaling pathways in the provided search results, its parent molecule, aspartic acid, and the well-known derivative, aspartame, are. Aspartame is metabolized into aspartic acid, phenylalanine, and methanol.[11][12] High levels of aspartic acid can be converted to the neurotransmitter glutamate, which can activate N-methyl-D-aspartate (NMDA) receptors, potentially leading to excitotoxicity.[11]

The metabolism of aspartame can be visualized as follows:

G Aspartame Metabolism Pathway Aspartame Aspartame Hydrolysis Hydrolysis (in GI tract) Aspartame->Hydrolysis Metabolites Metabolites Hydrolysis->Metabolites Aspartic_Acid Aspartic Acid (40%) Metabolites->Aspartic_Acid Phenylalanine Phenylalanine (50%) Metabolites->Phenylalanine Methanol Methanol (10%) Metabolites->Methanol Glutamate Glutamate Aspartic_Acid->Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate->NMDA_Receptor

Caption: Metabolic pathway of aspartame.

The methyl esters of L-aspartic acid are important chemical entities with applications in synthetic chemistry and biomedical research. Understanding their distinct physical and chemical properties is crucial for their effective use. This guide provides a consolidated resource for researchers and professionals, summarizing the key characteristics of the α-methyl, β-methyl, and dimethyl esters of L-aspartic acid, thereby clarifying the potential ambiguities associated with the term "this compound".

References

The Solubility of Aspartame: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Aspartame (H-Asp-OMe) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartame (N-L-α-aspartyl-L-phenylalanine 1-methyl ester), often referred to by its synonym this compound in research contexts, is a widely utilized high-intensity artificial sweetener. Its physicochemical properties, particularly its solubility, are critical parameters for its application in pharmaceutical formulations, food and beverage manufacturing, and various research settings. This technical guide provides a detailed overview of the solubility of aspartame in common laboratory solvents, outlines experimental protocols for solubility determination, and visualizes its metabolic and degradation pathways.

Core Concepts: Aspartame Solubility

The solubility of aspartame is significantly influenced by the solvent, pH, and temperature. As a dipeptide methyl ester, its structure contains both hydrophilic and hydrophobic moieties, leading to complex solubility behavior.

Data Presentation: Quantitative Solubility of Aspartame

The following tables summarize the quantitative solubility data for aspartame in various common laboratory solvents.

Table 1: Solubility of Aspartame in Aqueous Media

Solvent SystemTemperature (°C)pHSolubility (mg/mL)References
Water252.220[1][2]
Water253.7218.2[1]
Water254.0016.1[1]
Water254.2714.5[1]
Water255.2 (pI)13.5[1][2]
Water257.010.2[1]
Water20-~10[3]
Water50-~30[3]
PBS (pH 7.2)-7.2~0.1[4]

Table 2: Solubility of Aspartame in Organic and Mixed Solvents

SolventTemperature (°C)SolubilityReferences
Ethanol-Slightly soluble/Sparingly soluble[2][3][5]
Methanol-Soluble[6]
Dimethyl Sulfoxide (DMSO)-~2.5 mg/mL[4]
Dimethylformamide (DMF)-~0.5 mg/mL[4]
Chloroform-Very slightly soluble[1]
Oils-Practically insoluble[1]
Methanol + Water Mixtures278.15 - 333.15 KSolubility increases with temperature and mass fraction of methanol[7][8]
Ethanol + Water Mixtures278.15 - 333.15 KSolubility increases with temperature and mass fraction of ethanol[7][8]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9]

Objective: To determine the equilibrium concentration of aspartame in a specific solvent at a controlled temperature.

Materials:

  • Aspartame (crystalline solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Stoppered flasks or vials

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • pH meter (for aqueous solutions)

Procedure:

  • Add an excess amount of crystalline aspartame to a stoppered flask containing the solvent of interest. This ensures that a saturated solution is formed.

  • Place the flask in an orbital shaker with the temperature maintained at the desired level (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be required to determine the time to reach equilibrium.

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant or by filtration.

  • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of aspartame in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • For aqueous solutions, measure the pH of the final saturated solution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Aspartame

Objective: To accurately measure the concentration of aspartame in a solution.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Aspartame reference standard

  • Mobile phase components (e.g., acetonitrile, water, phosphate buffer)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Example Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.02 M phosphate buffer, pH 3.5) and an organic phase (e.g., acetonitrile) in an isocratic or gradient elution.[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the aspartame reference standard of a known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample obtained from the solubility experiment (Protocol 1) with the mobile phase to a concentration that falls within the range of the calibration standards. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration). Inject the prepared sample.

  • Quantification: Determine the concentration of aspartame in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Aspartame

Upon ingestion, aspartame is rapidly metabolized in the small intestine into its constituent components: aspartic acid, phenylalanine, and methanol.[5][11]

Aspartame Aspartame Ingestion Ingestion and Digestion Aspartame->Ingestion Aspartic_Acid Aspartic Acid Ingestion->Aspartic_Acid 40% Phenylalanine Phenylalanine Ingestion->Phenylalanine 50% Methanol Methanol Ingestion->Methanol 10%

Caption: Metabolic breakdown of Aspartame in the digestive system.

Degradation Pathways of Aspartame

Aspartame can degrade through two primary pathways: hydrolysis and intramolecular cyclization, both of which result in a loss of sweetness.[1]

Aspartame Aspartame Hydrolysis Hydrolysis (Acidic Conditions) Aspartame->Hydrolysis Cyclization Cyclization (Neutral/Alkaline Conditions) Aspartame->Cyclization Aspartyl_Phenylalanine Aspartyl-Phenylalanine Hydrolysis->Aspartyl_Phenylalanine Methanol_H Methanol Hydrolysis->Methanol_H Diketopiperazine Diketopiperazine (DKP) Cyclization->Diketopiperazine Methanol_C Methanol Cyclization->Methanol_C

Caption: Primary degradation pathways of Aspartame.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of aspartame.

Start Start: Excess Aspartame + Solvent Equilibration Equilibration (Shaking at Constant Temp.) Start->Equilibration Separation Separation of Solid and Liquid (Centrifugation/Filtration) Equilibration->Separation Quantification Quantification of Dissolved Aspartame (HPLC) Separation->Quantification Result Result: Solubility Value Quantification->Result

Caption: Workflow for experimental solubility determination.

References

H-Asp-OMe: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research directly investigating the biological activities of H-Asp-OMe (L-Aspartic acid 1-methyl ester) as a standalone compound is limited. This guide summarizes the known biological roles of its parent molecule, L-aspartic acid, and related derivatives to infer the potential activities of this compound. The information presented herein is intended for research and development purposes and should not be interpreted as established clinical efficacy.

Introduction

This compound is the methyl ester derivative of L-aspartic acid, a non-essential amino acid ubiquitously found in biological systems.[1] While primarily utilized as a building block in peptide synthesis and famously a component of the artificial sweetener Aspartame, its intrinsic biological activities remain largely unexplored.[2] This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the well-documented functions of L-aspartic acid and its derivatives. Understanding these related activities can provide a foundational framework for future research and drug development endeavors involving this compound.

Amino acid derivatives, in general, are recognized for their potential to influence a range of physiological processes, including anabolic hormone secretion, energy metabolism during exercise, and cognitive function.[3][4][5] This guide will delve into the specific roles of the aspartate backbone in neurotransmission, metabolic pathways, and other physiological functions, thereby providing a rational basis for investigating this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for designing and interpreting biological experiments.

PropertyValueReference
Molecular Formula C₅H₉NO₄[1]
Molecular Weight 147.13 g/mol [1]
CAS Number 17812-32-7[1]
Appearance Colorless to slightly yellow oily liquid[2]
Solubility Soluble in organic solvents like ethanol and dimethyl sulfoxide; insoluble in water.[2]

Potential Biological Activities

The biological activities of this compound are likely to be influenced by its structural similarity to L-aspartic acid. The esterification of the alpha-carboxyl group may alter its polarity, membrane permeability, and interaction with biological targets compared to its parent amino acid.

Neurotransmission and Neuromodulation

L-aspartate is a well-established excitatory neurotransmitter in the central nervous system.[1][6] It primarily acts on N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors, playing a crucial role in synaptic plasticity, learning, and memory.[6]

Potential Roles of this compound:

  • NMDA Receptor Modulation: As a derivative of L-aspartate, this compound could potentially interact with NMDA receptors. The methyl ester group might alter its binding affinity and efficacy compared to L-aspartate.

  • Prodrug Potential: It is conceivable that this compound could act as a prodrug, being hydrolyzed in vivo to L-aspartic acid, thereby increasing local concentrations of this neurotransmitter.

neurotransmission_pathway Vesicle Vesicle NMDA_Receptor NMDA_Receptor Vesicle->NMDA_Receptor Release of L-Aspartate L-Aspartate_synapse L-Aspartate

Metabolic Regulation

L-aspartic acid is a key intermediate in several metabolic pathways, including the urea cycle and the malate-aspartate shuttle, which is crucial for cellular energy production.[6]

Potential Roles of this compound:

  • Energy Metabolism: By being converted to L-aspartate, this compound could fuel the malate-aspartate shuttle, thereby supporting ATP production in mitochondria.

  • Urea Cycle: It could contribute to the detoxification of ammonia by participating in the urea cycle.

metabolic_pathways This compound This compound L-Aspartate L-Aspartate This compound->L-Aspartate Hydrolysis Malate-Aspartate_Shuttle Malate-Aspartate_Shuttle L-Aspartate->Malate-Aspartate_Shuttle Urea_Cycle Urea_Cycle L-Aspartate->Urea_Cycle

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for evaluating the biological activity of this compound. However, researchers can adapt established protocols used for L-aspartic acid and other amino acid derivatives.

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity of this compound for NMDA receptors, competitive binding assays using radiolabeled ligands (e.g., [³H]MK-801) can be employed with isolated synaptic membranes.

  • Electrophysiology: Patch-clamp recordings from cultured neurons can be used to measure changes in ion channel activity in response to this compound application, providing insights into its effects on neuronal excitability.

  • Cell Viability and Proliferation Assays: Standard assays such as MTT or BrdU incorporation can be used to assess the effects of this compound on the growth and survival of various cell types, including neuronal and cancer cell lines.

In Vivo Studies
  • Animal Models of Neurological Disorders: The effects of this compound can be investigated in rodent models of diseases where NMDA receptor dysfunction is implicated, such as Alzheimer's disease or epilepsy. Behavioral tests (e.g., Morris water maze) and neurochemical analyses would be relevant endpoints.

  • Metabolic Studies: The impact of this compound administration on metabolic parameters can be assessed by measuring blood glucose, lactate, and ammonia levels in animal models under normal and metabolically challenged conditions (e.g., exercise).

experimental_workflow H-Asp-OMe_Compound This compound Binding_Assay Binding_Assay H-Asp-OMe_Compound->Binding_Assay Electrophysiology Electrophysiology H-Asp-OMe_Compound->Electrophysiology Cell_Assays Cell_Assays H-Asp-OMe_Compound->Cell_Assays Animal_Models Animal_Models Cell_Assays->Animal_Models Lead to Behavioral_Tests Behavioral_Tests Animal_Models->Behavioral_Tests Biochemical_Analysis Biochemical_Analysis Animal_Models->Biochemical_Analysis

Toxicology and Safety

The toxicological profile of this compound has not been extensively studied. However, high doses of its parent molecule, L-aspartic acid, have been shown to cause renal and salivary gland toxicity in rats. A 90-day feeding study in Fischer 344 rats established a No-Observed-Adverse-Effect-Level (NOAEL) for L-aspartic acid at 1.25% of the diet.[7] Any investigation into the biological activities of this compound should be accompanied by rigorous toxicological assessments.

Conclusion and Future Directions

This compound represents an under-investigated derivative of the biologically crucial amino acid, L-aspartic acid. While direct evidence of its biological activities is currently lacking, its structural relationship to L-aspartate suggests a range of potential functions, particularly in the realms of neurotransmission and metabolic regulation. Future research should focus on:

  • Directly assessing the interaction of this compound with key biological targets , such as NMDA receptors.

  • Investigating its metabolic fate to determine if it functions as a prodrug of L-aspartic acid.

  • Conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological and toxicological profiles.

A thorough understanding of the biological activities of this compound could open new avenues for the development of novel therapeutics for neurological and metabolic disorders.

References

Role of H-Asp-OMe in metabolic pathways.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of H-Asp-OMe in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-Aspartic acid α-methyl ester (this compound) is an amino acid derivative primarily encountered as a key intermediate in the metabolism of the artificial sweetener aspartame. Upon ingestion, aspartame undergoes rapid hydrolysis in the small intestine, yielding this compound, which is further broken down into L-aspartic acid and methanol. The resulting L-aspartic acid is a non-essential amino acid that plays a crucial role in a multitude of central metabolic pathways, including the urea cycle, gluconeogenesis, and amino acid synthesis. This technical guide provides a comprehensive overview of the metabolic fate of this compound, focusing on the enzymatic processes involved in its hydrolysis and the subsequent integration of its principal metabolite, L-aspartic acid, into systemic metabolism. The guide includes a summary of quantitative data from relevant studies, detailed experimental protocols for investigating amino acid metabolism, and visualizations of the key metabolic and signaling pathways.

Introduction

L-Aspartic acid α-methyl ester (this compound) is the methyl ester of the dipeptide formed from L-aspartic acid and L-phenylalanine. Its most significant role in metabolic pathways is as a transient intermediate in the digestion of aspartame (N-L-α-aspartyl-L-phenylalanine-1-methyl ester)[1][2]. While this compound itself is not a direct participant in major metabolic cycles, its hydrolysis product, L-aspartic acid, is a vital component of cellular metabolism[3]. This document will elucidate the metabolic journey of this compound from its formation in the intestinal lumen to the integration of its constituent aspartate into key biochemical pathways.

From a biochemical perspective, this compound serves as a precursor to L-aspartic acid, a non-essential amino acid synthesized in the human body primarily through the transamination of oxaloacetate[3]. L-aspartic acid is integral to processes such as the urea cycle, where it donates a nitrogen atom for the synthesis of urea, and gluconeogenesis, where it serves as a precursor for oxaloacetate[3][4][5]. Furthermore, aspartate is involved in the malate-aspartate shuttle, a critical mechanism for transporting reducing equivalents into the mitochondria[3].

Intestinal Metabolism of this compound

The metabolic journey of this compound begins in the small intestine following the consumption of aspartame. Intestinal enzymes, specifically esterases and peptidases, rapidly hydrolyze aspartame[6]. This process releases L-aspartic acid, L-phenylalanine, and methanol[1]. Studies in porcine models have shown that aspartame is hydrolyzed to aspartyl-phenylalanine (Asp-Phe) and that both aspartame and its decomposition products are further broken down into their constituent amino acids and methanol before entering the portal circulation[2].

The L-aspartate released from the hydrolysis of this compound is rapidly metabolized by enterocytes, the cells lining the small intestine[2]. This rapid metabolism is the primary reason why plasma aspartate concentrations do not significantly increase after the ingestion of aspartame-sweetened beverages, even at high doses[6][7][8][9].

Intestinal Metabolism of Aspartame cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Aspartame Aspartame This compound This compound Aspartame->this compound Esterase L-Aspartic Acid L-Aspartic Acid This compound->L-Aspartic Acid Peptidase L-Phenylalanine L-Phenylalanine This compound->L-Phenylalanine Methanol Methanol This compound->Methanol Metabolites Metabolites L-Aspartic Acid->Metabolites Transamination, Urea Cycle, etc. Portal Blood Portal Blood L-Phenylalanine->Portal Blood Methanol->Portal Blood Metabolites->Portal Blood

Figure 1: Intestinal breakdown of aspartame to this compound and its metabolites.

Systemic Metabolic Pathways of L-Aspartic Acid

Once L-aspartic acid is absorbed or synthesized within enterocytes, it enters the portal circulation and is transported to the liver and other tissues where it participates in several crucial metabolic pathways.

Transamination and the Citric Acid Cycle

L-aspartate can be reversibly converted to oxaloacetate through transamination, a reaction catalyzed by aspartate aminotransferase (AST)[10]. Oxaloacetate is a key intermediate in the citric acid cycle, linking amino acid metabolism with carbohydrate and energy metabolism.

Integration of L-Aspartate into the Citric Acid Cycle L-Aspartic Acid L-Aspartic Acid AST Aspartate Aminotransferase L-Aspartic Acid->AST Alpha-Ketoglutarate Alpha-Ketoglutarate Alpha-Ketoglutarate->AST Oxaloacetate Oxaloacetate AST->Oxaloacetate L-Glutamate L-Glutamate AST->L-Glutamate Citric Acid Cycle Citric Acid Cycle Oxaloacetate->Citric Acid Cycle

Figure 2: Transamination of L-Aspartic Acid to Oxaloacetate.

Urea Cycle

In the liver, L-aspartate plays a direct role in the urea cycle by donating the second amino group for the synthesis of argininosuccinate, a precursor to urea[4]. This reaction is essential for the detoxification of ammonia. The fumarate produced in this cycle links the urea cycle to the citric acid cycle[11].

Role of L-Aspartate in the Urea Cycle L-Aspartic Acid L-Aspartic Acid ASS Argininosuccinate Synthetase L-Aspartic Acid->ASS Citrulline Citrulline Citrulline->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate Urea Urea Arginine->Urea Arginase

Figure 3: L-Aspartate's contribution to the Urea Cycle.

Gluconeogenesis

L-aspartate is a key substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors[5]. Through its conversion to oxaloacetate, aspartate provides a carbon skeleton for the gluconeogenic pathway[12][13]. This is particularly important during periods of fasting or low carbohydrate intake.

Neurotransmission

L-aspartic acid also functions as an excitatory neurotransmitter in the central nervous system, although its role is considered secondary to that of glutamate[14][15]. D-aspartate, which can be formed from L-aspartate, is also implicated in neurotransmission and neuroendocrine signaling[16]. The consumption of large doses of aspartame has been studied for its potential to alter brain levels of amino acids and neurotransmitters[17].

Quantitative Data

The metabolism of this compound is intrinsically linked to that of aspartame. The following tables summarize quantitative data on the effects of aspartame ingestion on plasma amino acid concentrations.

Table 1: Plasma Phenylalanine and Aspartate Concentrations After Aspartame Ingestion

Study PopulationAspartame DoseBaseline Phenylalanine (µmol/dL)Peak Phenylalanine (µmol/dL)Change in AspartateReference
Normal Adults600 mg-Increased by 1.41-2.35Not significant[7]
Normal Adults10 mg/kg5.09 ± 0.826.73 ± 0.75Not significant[9]
PKU Heterozygotes10 mg/kg9.04 ± 1.7112.1 ± 2.08Not significant[9]

Table 2: Blood Methanol and Formate Concentrations After Aspartame Ingestion

Study PopulationAspartame DosePeak Blood Methanol (mg/dL)Change in Blood FormateReference
Normal Adults600 mg (repeated doses)Within normal limitsWithin normal limits[7]
Normal Adults100 mg/kg1.27 ± 0.48Not significant[18]
Normal Adults150 mg/kg2.14 ± 0.35Not significant[18]
Normal Adults200 mg/kg2.58 ± 0.78Not significant[18]

Experimental Protocols

In Vitro Measurement of Amino Acid Uptake in Intestinal Tissue

This protocol is adapted from methods used to study the absorption of amino acids by the small intestine[19].

Objective: To measure the uptake of L-aspartic acid (derived from this compound hydrolysis) by intestinal segments in vitro.

Materials:

  • Everted gut sacs from a laboratory animal (e.g., rat).

  • Krebs bicarbonate buffer, oxygenated (95% O₂, 5% CO₂).

  • Radiolabeled L-[¹⁴C]-aspartic acid.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare everted sacs of the small intestine from a fasted, anesthetized rat.

  • Incubate the sacs in Krebs bicarbonate buffer containing a known concentration of L-aspartic acid and a tracer amount of L-[¹⁴C]-aspartic acid.

  • Maintain the incubation at 37°C with continuous oxygenation for a defined period (e.g., 30 minutes).

  • After incubation, remove the sacs, rinse them in ice-cold buffer to remove non-absorbed substrate.

  • Blot the sacs dry, weigh them, and then homogenize the tissue.

  • Measure the radioactivity in the tissue homogenate using a liquid scintillation counter.

  • Calculate the uptake of L-aspartic acid as nmol per gram of tissue per unit time.

Workflow for In Vitro Amino Acid Uptake Assay Everted Gut Sac Preparation Everted Gut Sac Preparation Incubation Incubation with L-[¹⁴C]-Aspartic Acid Everted Gut Sac Preparation->Incubation Rinsing and Weighing Rinsing and Weighing Incubation->Rinsing and Weighing Homogenization Homogenization Rinsing and Weighing->Homogenization Scintillation Counting Scintillation Counting Homogenization->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Figure 4: Experimental workflow for measuring amino acid uptake.

Enzymatic Hydrolysis of this compound

This protocol outlines a method for the in vitro hydrolysis of this compound to measure the rate of its breakdown.

Objective: To determine the kinetics of this compound hydrolysis by intestinal enzymes.

Materials:

  • This compound substrate.

  • Porcine intestinal peptidase and esterase preparations.

  • Phosphate buffer (pH 7.4).

  • High-Performance Liquid Chromatography (HPLC) system.

  • Quenching solution (e.g., trichloroacetic acid).

Procedure:

  • Prepare a stock solution of this compound in phosphate buffer.

  • Initiate the reaction by adding the intestinal enzyme preparation to the this compound solution at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Analyze the samples by HPLC to quantify the concentrations of remaining this compound and the product, L-aspartic acid.

  • Plot the concentration of product formed over time to determine the initial reaction velocity.

  • Repeat the experiment with varying substrate concentrations to determine kinetic parameters (Km and Vmax).

Conclusion

The role of this compound in metabolic pathways is primarily that of a precursor to L-aspartic acid, delivered through the consumption of aspartame. While this compound itself is a transient molecule in the intestinal lumen, its metabolic product, L-aspartic acid, is a cornerstone of central metabolism. Understanding the rapid intestinal hydrolysis and subsequent metabolic fate of the aspartate moiety is crucial for assessing the physiological impact of aspartame consumption. The rapid metabolism of aspartate by enterocytes ensures that systemic concentrations of this amino acid are not significantly altered. The L-aspartic acid derived from this compound is seamlessly integrated into fundamental biochemical processes, including the urea cycle, gluconeogenesis, and neurotransmission, underscoring its importance in maintaining metabolic homeostasis. Further research employing advanced techniques such as stable isotope tracing could provide a more detailed quantitative understanding of the metabolic fluxes originating from this compound.

References

An In-depth Technical Guide to L-Aspartic Acid α-Methyl Ester: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid α-methyl ester is a derivative of the non-essential amino acid L-aspartic acid. It serves as a crucial intermediate in various synthetic processes, most notably in the industrial production of the artificial sweetener aspartame.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of L-Aspartic acid α-methyl ester, tailored for professionals in research and drug development.

Historical Context and Discovery

The history of L-aspartic acid α-methyl ester is not marked by a singular, celebrated discovery but is rather intertwined with the broader history of amino acid chemistry and peptide synthesis. L-aspartic acid itself was first isolated in 1827 from asparagus juice.[2] The esterification of amino acids, a fundamental transformation in organic chemistry, has its roots in the late 19th century with the work of Emil Fischer and Arthur Speier. Their development of the Fischer-Speier esterification in 1895, a method involving the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, laid the foundational chemistry for the synthesis of amino acid esters, including L-aspartic acid α-methyl ester.

The significance of L-aspartic acid α-methyl ester surged with the discovery of aspartame in 1965 by James M. Schlatter at G.D. Searle & Co. Aspartame, the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, required efficient methods for the selective modification of its constituent amino acids. This spurred further research into the controlled synthesis of aspartic acid monoesters, leading to various strategies to selectively esterify the α-carboxyl group while leaving the β-carboxyl group free for peptide coupling.

Physicochemical Properties

L-Aspartic acid α-methyl ester is typically handled as its hydrochloride salt to improve stability and solubility. The following tables summarize the key physicochemical properties of the parent compound and its common protected form, Fmoc-L-aspartic acid α-methyl ester.

PropertyValue
Molecular Formula C₅H₉NO₄
Molecular Weight 147.13 g/mol
CAS Number 17812-32-7
Appearance White powder
Optical Rotation [α]²⁰D +15 ± 1° (c=1 in 80% acetic acid)
Fmoc-L-aspartic acid α-methyl ester
Molecular Formula C₂₀H₁₉NO₆
Molecular Weight 369.37 g/mol
CAS Number 145038-52-4
Melting Point 150 - 165 °C
Appearance White to off-white powder
Optical Rotation [α]²⁰D -29 ± 2° (c=1 in DMF)

Synthesis of L-Aspartic Acid α-Methyl Ester

The primary challenge in the synthesis of L-aspartic acid α-methyl ester is the selective esterification of the α-carboxylic acid in the presence of the β-carboxylic acid. Various strategies have been developed to achieve this.

General Synthesis Workflow

G cluster_start Starting Material cluster_methods Esterification Methods cluster_product Product L-Aspartic Acid L-Aspartic Acid Direct Esterification Direct Esterification L-Aspartic Acid->Direct Esterification Protection-Esterification Protection-Esterification L-Aspartic Acid->Protection-Esterification L-Aspartic Acid α-Methyl Ester L-Aspartic Acid α-Methyl Ester Direct Esterification->L-Aspartic Acid α-Methyl Ester Protection-Esterification->L-Aspartic Acid α-Methyl Ester

Caption: General synthetic routes to L-Aspartic acid α-methyl ester.

Experimental Protocols

Method 1: Acid-Catalyzed Esterification (Fischer-Speier Method)

This classical method involves reacting L-aspartic acid with methanol in the presence of a strong acid catalyst. However, this method often leads to a mixture of α- and β-esters, with the β-ester being the major product.

  • Protocol:

    • Suspend L-aspartic acid (1 equivalent) in anhydrous methanol.

    • Cool the suspension in an ice bath.

    • Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride gas).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • The product mixture is then worked up, and the desired α-ester is separated by chromatography.

Method 2: Synthesis via N-Protected Aspartic Anhydride

A more controlled approach involves the use of an N-protected aspartic anhydride which can then be reacted with methanol. This method can provide better selectivity towards the α-ester depending on the reaction conditions.

  • Protocol:

    • Protect the amino group of L-aspartic acid with a suitable protecting group (e.g., Boc or Cbz).

    • Convert the N-protected L-aspartic acid to its corresponding anhydride using a dehydrating agent (e.g., acetic anhydride).

    • React the anhydride with anhydrous methanol. The regioselectivity of the methanolysis can be influenced by the solvent and reaction temperature.

    • Deprotect the amino group to yield L-aspartic acid α-methyl ester.

Method 3: Synthesis using Trimethylchlorosilane (TMSCl)

A milder and more convenient method for the preparation of amino acid methyl esters involves the use of TMSCl in methanol.[3][4]

  • Protocol:

    • To a suspension of L-aspartic acid (1 equivalent) in anhydrous methanol at room temperature, slowly add trimethylchlorosilane (2-3 equivalents).

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the ester. This method may also produce a mixture of α- and β-esters, requiring purification.

Spectroscopic Data

Detailed spectroscopic data for the unprotected L-aspartic acid α-methyl ester is not widely published. The data below is a compilation of expected values and data from related compounds.

¹H NMR (Proton NMR)

The proton NMR spectrum of L-aspartic acid α-methyl ester in a suitable deuterated solvent (e.g., D₂O) would be expected to show signals for the α-proton, the two β-protons, and the methyl ester protons. The chemical shifts will be pH-dependent.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons (α- and β-), the α-carbon, the β-carbon, and the methyl ester carbon.

Carbon AtomExpected Chemical Shift (ppm)
α-C=O~170-175
β-C=O~175-180
α-CH~50-55
β-CH₂~35-40
O-CH₃~52

Note: The provided NMR data are estimations and can vary based on the solvent and pH. For accurate characterization, it is recommended to acquire spectra on the synthesized compound. The Human Metabolome Database provides spectral data for L-aspartic acid which can be used as a reference for the parent compound.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of L-aspartic acid α-methyl ester would exhibit characteristic absorption bands for the different functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3200-3500 (broad)
C-H stretch (alkane)2850-3000
C=O stretch (ester)~1740
C=O stretch (carboxylic acid)~1710
N-H bend (amine)1550-1650

The NIST WebBook provides an IR spectrum for DL-aspartic acid dimethyl ester, which can serve as a useful comparison.[8]

Role in Aspartame Synthesis

L-aspartic acid α-methyl ester is a key precursor in some synthetic routes to aspartame. The general pathway involves the coupling of an N-protected L-aspartic acid derivative with L-phenylalanine methyl ester. Alternatively, L-aspartic acid α-methyl ester can be coupled with a protected L-phenylalanine.

G L-Aspartic Acid α-Methyl Ester L-Aspartic Acid α-Methyl Ester Coupling Coupling L-Aspartic Acid α-Methyl Ester->Coupling Protected L-Phenylalanine Protected L-Phenylalanine Protected L-Phenylalanine->Coupling Protected Dipeptide Protected Dipeptide Coupling->Protected Dipeptide Deprotection Deprotection Protected Dipeptide->Deprotection Aspartame Aspartame Deprotection->Aspartame

Caption: Simplified pathway for aspartame synthesis involving L-Aspartic acid α-methyl ester.

Conclusion

L-Aspartic acid α-methyl ester, while not having a dramatic discovery story, is a compound of significant industrial and research importance. Its history is a testament to the advancements in organic synthesis, particularly in the selective manipulation of polyfunctional molecules like amino acids. A thorough understanding of its properties and synthetic routes is essential for researchers in the fields of peptide chemistry, drug development, and food science. This guide provides a foundational overview to aid in these endeavors.

References

The Versatility of H-Asp-OMe: An In-depth Guide to a Core Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid dimethyl ester hydrochloride (H-Asp-OMe·HCl) is a bifunctional chiral building block derived from the naturally abundant amino acid, L-aspartic acid. Its defined stereochemistry, coupled with two distinct ester functionalities and a primary amine, makes it an exceptionally valuable and versatile precursor in modern organic synthesis. This guide explores the core utility of this compound, detailing its properties, key synthetic transformations, and applications in constructing complex molecular architectures, particularly those relevant to the pharmaceutical industry.

Core Properties of H-Asp(OMe)-OMe·HCl

H-Asp(OMe)-OMe·HCl is a stable, crystalline solid, making it convenient to handle and store. Its physical and chemical properties are crucial for designing synthetic routes and are summarized below.

PropertyValueReference(s)
CAS Number 32213-95-9[1][2]
Molecular Formula C₆H₁₁NO₄·HCl[1]
Molecular Weight 197.62 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 110-120 °C (Lit. 115-117 °C)[1][2][3]
Optical Rotation [α]²⁰/D = +14 ± 2º (c=1 in MeOH)[1]
Solubility Soluble in water and methanol.[1][3]
Storage Conditions 0-8 °C, Inert atmosphere[1][3]

Fundamental Synthetic Strategy: N-Protection

The primary amine of this compound is a key reactive site. To achieve selectivity in subsequent transformations, this amine is typically protected. The tert-butyloxycarbonyl (Boc) group is most common due to its stability under a wide range of conditions and its facile removal under acidic conditions.

N_Protection_Workflow cluster_main N-Boc Protection Workflow start H-Asp(OMe)-OMe·HCl reagents Boc₂O, Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., THF/H₂O) start->reagents product N-Boc-Asp(OMe)-OMe reagents->product

Figure 1: Workflow for N-Boc protection of this compound.
Experimental Protocol: Synthesis of N-Boc-L-aspartic acid dimethyl ester

This protocol is adapted from standard procedures for the N-protection of amino acid esters.

  • Dissolution: L-Aspartic acid dimethyl ester hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Sodium bicarbonate (NaHCO₃, 3.0 eq.) is added to the solution at 0 °C to neutralize the hydrochloride salt and act as a base for the protection reaction.

  • Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) is added, and the mixture is stirred, allowing it to warm to room temperature over 10-12 hours.[4]

  • Workup: The reaction mixture is concentrated under reduced pressure to remove the THF. Water is added to the residue, and the aqueous phase is extracted three times with ethyl acetate.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the N-Boc protected product, which can often be used without further purification.[4]

Application in Heterocyclic Synthesis

The stereochemically defined carbon backbone of this compound is an ideal starting point for the synthesis of chiral heterocycles, which are privileged structures in medicinal chemistry.

Synthesis of Chiral β-Lactams

The 2-azetidinone, or β-lactam, ring is the core structural motif of the most successful class of antibiotics.[5] Chiral β-lactams can be synthesized from this compound derivatives through intramolecular cyclization. This transformation typically involves activating one of the carboxyl groups and displacing the leaving group with the nitrogen atom of the protected amine.

Beta_Lactam_Synthesis cluster_main General Pathway to β-Lactams from Aspartate start N-Protected Aspartic Acid Derivative step1 1. Selective Reduction or Ester Hydrolysis (α) start->step1 intermediate β-Ester-α-Carboxylic Acid or α-Alcohol step1->intermediate step2 2. Activation & Cyclization (e.g., Mitsunobu or Grignard-mediated) intermediate->step2 product Chiral β-Lactam (Azetidinone) step2->product

Figure 2: General synthetic pathway to β-lactams.

The synthesis of trans-substituted β-lactams often proceeds with high diastereoselectivity.[6] The key step is the ring closure, which can be achieved under various conditions.

Precursor TypeCyclization ConditionsDiastereoselectivityYieldReference(s)
N-Protected β-amino acidPh₃P, DEAD (Mitsunobu conditions)High (trans)Good[5]
N-Aryl β-amino ester2-Chloro-1-methylpyridinium iodide, Et₃NHigh (trans)>90%[6]
N-(p-methoxyphenyl) β-hydroxy amideGrignard Reagent (e.g., EtMgBr)High (cis)60-95%[7]
Experimental Protocol: Grignard-Mediated Cyclization of a β-Hydroxy Amide

This protocol illustrates a common method for β-lactam formation from a β-hydroxy amide precursor, which can be derived from this compound.

  • Precursor Synthesis: The α-methyl ester of N-Boc-Asp(OMe)-OMe is selectively reduced to the corresponding alcohol using a mild reducing agent like NaBH₄. The resulting β-ester-α-alcohol is then converted to a β-hydroxy amide via standard amide coupling procedures.

  • Cyclization: The β-hydroxy amide (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C.

  • Reagent Addition: A solution of ethylmagnesium bromide (EtMgBr, 2.2 eq.) in THF is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours until TLC analysis indicates completion.

  • Quenching and Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired β-lactam.

Synthesis of Chiral Pyrrolidines

The pyrrolidine ring is a ubiquitous scaffold in natural products and pharmaceuticals.[8] this compound serves as a C4 building block for constructing highly functionalized chiral pyrrolidines, such as those found in the kainoid family of neuroexcitatory amino acids.[9][10]

Pyrrolidine_Synthesis cluster_main General Pathway to Pyrrolidines from this compound start N-Boc-Asp(OMe)-OMe step1 1. Selective functionalization (e.g., Wittig, Grignard) start->step1 intermediate Acyclic Precursor step1->intermediate step2 2. Reductive Amination or Cyclization intermediate->step2 product Substituted Chiral Pyrrolidine step2->product

Figure 3: General synthetic pathway to pyrrolidines.

A common strategy involves the reduction of both ester groups to a diol, selective protection, and subsequent manipulation to form an amino aldehyde or amino ketone, which can then undergo intramolecular reductive amination to form the pyrrolidine ring.

Pyrrolidine TargetKey StrategyStereoselectivityReference(s)
AnisomycinIntramolecular cyclization of an amino alcoholHigh[8]
Kainic AcidAmino acid chemistry and cyclizationHigh[9]
General PyrrolidinesReductive cyclization of levulinic acid derivs.Catalyst-dependent[11]

Synthesis of Unnatural Amino Acids (UAAs)

Unnatural amino acids are powerful tools for drug discovery, enabling the synthesis of novel peptides and peptidomimetics with enhanced stability and tailored biological activity. This compound is an ideal starting material for UAAs, as its side chain can be modified while retaining the crucial α-amino acid stereocenter.

A state-of-the-art method involves the decarboxylative cross-coupling of the side-chain carboxylic acid (after selective hydrolysis) with various aryl or alkyl partners.[12][13][14]

UAA_Synthesis cluster_main Pathway to Unnatural Amino Acids via Side-Chain Modification start N-Boc-Asp(OMe)-OH (from this compound) step1 1. Activate β-Carboxyl (e.g., Redox-Active Ester) start->step1 intermediate Activated Intermediate step1->intermediate step2 2. Decarboxylative Coupling (Photoredox or Electro-) + Coupling Partner (R-X) intermediate->step2 product Unnatural Amino Acid (Side-chain 'R') step2->product

References

Methodological & Application

Application Notes and Protocols for the Use of H-Asp-OMe in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for the side chains of trifunctional amino acids is critical for the successful assembly of the desired peptide sequence. For aspartic acid, the β-carboxyl group is typically protected to prevent side reactions, most notably the formation of aspartimide. While bulky ester groups such as tert-butyl (OtBu) are the standard in Fmoc-based SPPS, the use of a methyl ester (OMe) on the side chain of aspartic acid (H-Asp-OMe) represents a specialized approach.

The methyl ester is not compatible with the standard final cleavage conditions of Fmoc-SPPS (strong acid, e.g., trifluoroacetic acid - TFA), which would lead to its premature removal. Consequently, H-Asp(OMe)-OH and its Nα-protected derivatives (Fmoc-Asp(OMe)-OH or Boc-Asp(OMe)-OH) are not employed for routine peptide synthesis as a standard side-chain protecting group. Instead, their application is found in niche areas that require orthogonal deprotection of the aspartic acid side chain on the solid support, primarily for the synthesis of complex peptide architectures such as lactam-bridged cyclic peptides.

These application notes provide an overview of the specialized use of this compound in SPPS, focusing on the synthesis of cyclic peptides. Detailed protocols for the incorporation and selective deprotection of the methyl ester, as well as a discussion of the associated challenges and considerations, are presented.

Data Presentation

The use of a methyl ester for the side-chain protection of aspartic acid in SPPS is a non-standard approach, and as such, direct comparative quantitative data with common protecting groups under routine SPPS conditions is scarce. The primary challenge and focus of quantitative assessment revolve around the efficiency and potential side reactions of the on-resin deprotection of the methyl ester.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Protecting GroupAbbreviationStability to Piperidine (Fmoc Removal)Stability to TFA (Final Cleavage)Orthogonal Deprotection ConditionsPrimary ApplicationPotential Side Reactions during Deprotection
tert-Butyl EsterOtBuStableLabile-Routine Linear Peptide SynthesisAspartimide formation
Allyl EsterOAllStableStablePd(0) catalysisCyclic/Modified PeptidesMetal contamination
(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeStableStableHydrazineCyclic/Branched PeptidesIncomplete removal
Methyl Ester OMe Stable Labile Saponification (e.g., LiOH, NaOH) Cyclic Peptides (Lactam Bridge) Racemization, ester hydrolysis of resin linkage

Experimental Protocols

The following protocols are intended as a general guide. Optimization may be required based on the specific peptide sequence and solid support used.

Protocol 1: Incorporation of Fmoc-Asp(OMe)-OH into a Peptide Sequence

This protocol describes the standard coupling of Fmoc-Asp(OMe)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-Asp(OMe)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OMe)-OH (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an additive if necessary (e.g., HOBt or Oxyma, 3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated Fmoc-Asp(OMe)-OH solution. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x), Dichloromethane (DCM) (3 x), and DMF (3 x).

  • Coupling Confirmation (Optional): Perform a Kaiser test or other appropriate ninhydrin-based test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: On-Resin Saponification of the Asp(OMe) Side Chain

This protocol describes the selective cleavage of the methyl ester from the aspartic acid side chain on the solid support. Caution: This procedure requires careful optimization to minimize side reactions such as racemization and premature cleavage from the resin, especially with ester-based linkers (e.g., Wang resin).

Materials:

  • Peptide-resin containing an Asp(OMe) residue

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 0.1 - 0.5 M in a mixture of water and an organic solvent like THF or Dioxane)

  • Solvents for washing (e.g., water, isopropanol, DMF, DCM)

Procedure:

  • Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with a Boc group if the subsequent step is cyclization) to prevent side reactions. Swell the resin in the chosen reaction solvent (e.g., THF/water mixture).

  • Saponification: Treat the resin with the basic solution (e.g., 0.2 M LiOH in THF/water 3:1) at room temperature. The reaction time should be carefully monitored (e.g., 30 minutes to 2 hours) by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS to determine the extent of deprotection and the formation of byproducts.

  • Neutralization and Washing: After the reaction, carefully neutralize the resin with a weak acid solution (e.g., 0.5 M acetic acid in DMF). Wash the resin extensively with water, isopropanol, DMF, and DCM to remove all traces of base and salts.

  • Confirmation of Deprotection: Confirm the complete removal of the methyl ester by HPLC-MS analysis of a small, cleaved sample of the peptide.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol describes the cyclization of the peptide on the resin following the deprotection of the Asp side chain and a corresponding amino acid side chain (e.g., Lys).

Materials:

  • Peptide-resin with a deprotected Asp side-chain carboxyl group and a deprotected side-chain amino group (e.g., from Lys).

  • Coupling reagent (e.g., PyBOP, HBTU, or HATU)

  • Base (e.g., DIPEA)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Cyclization Reaction: In a separate vessel, dissolve the coupling reagent (3 eq.) and base (6 eq.) in DMF. Add this solution to the resin. The reaction is typically performed under dilute conditions to favor intramolecular cyclization over intermolecular oligomerization.

  • Monitoring: Monitor the progress of the cyclization by HPLC-MS analysis of cleaved aliquots of the peptide. The reaction time can vary from a few hours to overnight.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

  • Final Cleavage: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail appropriate for the remaining side-chain protecting groups.

Mandatory Visualizations

cluster_SPPS_Cycle Standard SPPS Cycle Resin Solid Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Fmoc_AA Fmoc-AA-OH Coupling Coupling (e.g., HBTU/DIPEA) Fmoc_AA->Coupling Washing Washing Deprotection->Washing Coupling->Washing Repeat for each AA Washing->Coupling

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

cluster_Cyclization On-Resin Cyclization using Asp(OMe) Linear_Peptide Linear Peptide on Resin (with Asp(OMe) and Lys(Mtt)) Selective_Deprotection_Lys Selective Lys(Mtt) Deprotection (e.g., 1% TFA/DCM) Linear_Peptide->Selective_Deprotection_Lys Selective_Deprotection_Asp On-Resin Saponification of Asp(OMe) (e.g., LiOH/THF/H2O) Selective_Deprotection_Lys->Selective_Deprotection_Asp Cyclization Intramolecular Lactam Bridge Formation (e.g., PyBOP/DIPEA) Selective_Deprotection_Asp->Cyclization Final_Cleavage Final Cleavage from Resin (TFA Cocktail) Cyclization->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Workflow for the synthesis of a lactam-bridged cyclic peptide.

Caption: Base-catalyzed aspartimide formation from an Asp residue.

Application Notes: Protocols for Incorporating Aspartic Acid Residues into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of aspartic acid (Asp) is fundamental in the synthesis of a vast number of biologically active peptides. However, its synthesis, particularly using the widespread Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, is complicated by a significant side reaction: aspartimide formation.[1] This process is initiated by the piperidine used for Fmoc-deprotection and leads to a cascade of undesirable byproducts, including the formation of β-aspartyl peptides, racemization at the Asp residue, and piperidide adducts.[2] These impurities can be challenging to separate from the target peptide, leading to reduced yields and complex purification steps.[2]

This document provides a detailed overview of the mechanisms behind aspartimide formation and outlines robust protocols and strategies to mitigate this side reaction, ensuring the successful synthesis of high-purity aspartic acid-containing peptides. While H-Asp(OMe)-OH (L-Aspartic acid β-methyl ester) is a basic building block, its direct use in SPPS is limited. The focus of these protocols is on the incorporation of Nα-Fmoc protected aspartic acid with various β-carboxyl side-chain protecting groups (OR), where R can be methyl (Me), tert-butyl (tBu), or other more specialized groups designed to suppress side reactions.

The Challenge: Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction.[3] During the Fmoc-deprotection step, the basic conditions (e.g., 20% piperidine in DMF) can lead to the deprotonation of the backbone amide nitrogen following the Asp residue. This nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[1] This ring is unstable and susceptible to nucleophilic attack by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, often with racemization at the α-carbon.[2][3]

The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the low steric hindrance of the C-terminal flanking residue.[2][3]

G cluster_products Mixture of Byproducts Peptide Peptide with Asp(OR)-Xaa sequence on resin Piperidine Fmoc Deprotection (20% Piperidine in DMF) Peptide->Piperidine Base Exposure Deprotonation Deprotonation of backbone amide N at Xaa residue Piperidine->Deprotonation Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Aspartimide Aspartimide Formation (Succinimide Ring) Attack->Aspartimide Opening Nucleophilic Ring Opening (by Piperidine or H₂O) Aspartimide->Opening alpha_peptide α-Aspartyl Peptide (L- and D-isomers) Opening->alpha_peptide beta_peptide β-Aspartyl Peptide (L- and D-isomers) Opening->beta_peptide piperidide Piperidide Adducts (α- and β-) Opening->piperidide G Start Is an Asp residue being incorporated? CheckSeq Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->CheckSeq Strategy1 Use Standard Fmoc-Asp(OtBu)-OH CheckSeq->Strategy1 No Strategy2 Use Bulky Protecting Group (e.g., Fmoc-Asp(OBno)-OH) CheckSeq->Strategy2 Yes (Other) Strategy3 Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) CheckSeq->Strategy3 Yes (Asp-Gly) G Start Start Synthesis Swell 1. Resin Swelling (DMF, 30-60 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Loop Repeat for next amino acid? Wash2->Loop Loop->Deprotect Yes FinalDeprotect 6. Final Fmoc Deprotection Loop->FinalDeprotect No Cleave 7. Cleavage & Global Deprotection (TFA Cocktail, 2-3h) FinalDeprotect->Cleave Purify 8. Precipitation & Purification (Cold Ether & RP-HPLC) Cleave->Purify End Lyophilized Pure Peptide Purify->End

References

Application Notes and Protocols: H-Asp-OMe in Pharmaceutical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp-OMe, the methyl ester of aspartic acid, is a critical building block in the synthesis of peptide-based active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a free amino group and a carboxylic acid, allows for its incorporation into peptide chains, while the methyl-esterified side chain provides temporary protection of the β-carboxyl group. This protection strategy is fundamental in preventing unwanted side reactions during peptide synthesis. This compound and its derivatives are utilized in the development of therapeutics for a range of conditions, including neurological disorders and metabolic diseases.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in pharmaceutical drug development, with a focus on solid-phase peptide synthesis (SPPS) and strategies to mitigate common side reactions.

Key Applications of this compound in Drug Development

This compound serves as a versatile precursor for the introduction of aspartic acid residues into peptide drugs. Its applications span various therapeutic areas:

  • Peptide-Based Therapeutics: It is a fundamental component in the synthesis of numerous peptide drugs, where the aspartic acid residue is crucial for biological activity, solubility, or conformational stability.

  • Neuroprotective Agents: Derivatives of aspartic acid, synthesized using this compound, are explored for their potential in treating neurological disorders.[1]

  • Metabolic Disease Therapeutics: Peptide drugs for metabolic diseases, such as Teduglutide, incorporate aspartic acid residues synthesized from precursors like this compound.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OR)-OH

This protocol outlines the general steps for incorporating an aspartic acid residue into a peptide chain on a solid support using the Fmoc/tBu strategy. This compound is typically used in its N-Fmoc protected form with a side-chain protecting group (e.g., OtBu from Fmoc-Asp(OtBu)-OH).

Materials:

  • Fmoc-Asp(OtBu)-OH (or other suitable protected aspartic acid derivative)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis of an Aspartame Precursor

This protocol describes the enzymatic synthesis of Z-Asp-Phe-OMe, a precursor to the artificial sweetener Aspartame, using thermolysin.

Materials:

  • Z-Asp-OH (N-benzyloxycarbonyl-L-aspartic acid)

  • H-Phe-OMe·HCl (L-phenylalanine methyl ester hydrochloride)

  • Thermolysin

  • 4 M NaOH

  • Water

  • Methanol

  • Ammonium formate

  • Palladium on carbon (Pd/C) catalyst

Procedure:

  • Reaction Setup:

    • In a reaction vessel, suspend Z-Asp-OH (1 mmol) and H-Phe-OMe·HCl (2 mmol) in water (3 mL).

    • Adjust the pH to 7 with 4 M NaOH.

    • Add thermolysin (e.g., 2 mg in 200 µL of water).

  • Incubation: Incubate the reaction mixture at 40°C overnight. The product, Z-Asp-Phe-OMe, will precipitate.[2]

  • Isolation of Protected Dipeptide:

    • Collect the precipitate by centrifugation.

    • Wash the precipitate with water.

  • Deprotection:

    • Dissolve the protected dipeptide in methanol.

    • Add ammonium formate and Pd/C catalyst.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or HPLC).

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent to obtain the crude H-Asp-Phe-OMe (Aspartame).

    • The crude product can be further purified by recrystallization or chromatography.

Aspartimide Formation: A Major Challenge and Mitigation Strategies

A significant side reaction during the SPPS of peptides containing aspartic acid is the formation of aspartimide. This occurs via the cyclization of the aspartic acid side chain with the peptide backbone, particularly under the basic conditions of Fmoc deprotection. Aspartimide formation can lead to a mixture of products, including the desired α-peptide, the isomeric β-peptide, and piperidide adducts, complicating purification and reducing the overall yield.

Several strategies have been developed to minimize or prevent aspartimide formation:

Mitigation StrategyDescriptionAdvantagesDisadvantages
Bulky Side-Chain Protecting Groups Utilizing sterically hindered ester groups like O-tert-butyl (OtBu), O-adamantyl (OAda), or O-methyl-3-pentyl (Ompe) on the aspartic acid side chain.Simple to implement within standard Fmoc-SPPS protocols.May not completely eliminate aspartimide formation, especially in sensitive sequences. Very bulky groups can sometimes hinder coupling efficiency.
Backbone Protection Introducing a protecting group, such as 2,4-dimethoxybenzyl (DMB) or 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen atom of the amino acid following the aspartic acid residue.Highly effective in preventing aspartimide formation by sterically blocking the cyclization.Requires an additional synthesis step to prepare the protected dipeptide unit. The protecting group needs to be removed during the final cleavage.
Modified Deprotection Conditions Using weaker bases for Fmoc removal (e.g., piperazine instead of piperidine) or adding HOBt to the piperidine solution.Can reduce the rate of aspartimide formation.Weaker bases may lead to incomplete Fmoc removal, requiring longer reaction times.
Cyanosulfurylide (CSY) Protection Employing a cyanosulfurylide group to protect the aspartic acid side chain.Completely suppresses aspartimide formation.[3]Requires a specific deprotection step using an electrophilic halogen source, which may not be compatible with all amino acid residues (e.g., methionine).[4]

Visualizing Workflows and Pathways

Logical Workflow for this compound in Peptide Drug Synthesis

G cluster_0 Precursor Preparation cluster_1 Peptide Synthesis cluster_2 Cleavage and Purification This compound This compound Protected Asp Derivative (e.g., Fmoc-Asp(OtBu)-OH) Protected Asp Derivative (e.g., Fmoc-Asp(OtBu)-OH) This compound->Protected Asp Derivative (e.g., Fmoc-Asp(OtBu)-OH) Protection Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Protected Asp Derivative (e.g., Fmoc-Asp(OtBu)-OH)->Solid-Phase Peptide Synthesis (SPPS) Incorporation Peptide Chain on Resin Peptide Chain on Resin Solid-Phase Peptide Synthesis (SPPS)->Peptide Chain on Resin Cleavage from Resin Cleavage from Resin Peptide Chain on Resin->Cleavage from Resin Crude Peptide Crude Peptide Cleavage from Resin->Crude Peptide Purification (HPLC) Purification (HPLC) Crude Peptide->Purification (HPLC) Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Purification (HPLC)->Active Pharmaceutical Ingredient (API) G Asp-Xaa Peptide Backbone Asp-Xaa Peptide Backbone Deprotonation of Backbone Amide Deprotonation of Backbone Amide Asp-Xaa Peptide Backbone->Deprotonation of Backbone Amide Fmoc Deprotection Piperidine (Base) Piperidine (Base) Piperidine (Base)->Deprotonation of Backbone Amide Intramolecular Cyclization Intramolecular Cyclization Deprotonation of Backbone Amide->Intramolecular Cyclization Aspartimide Intermediate Aspartimide Intermediate Intramolecular Cyclization->Aspartimide Intermediate Hydrolysis/Piperidinolysis Hydrolysis/Piperidinolysis Aspartimide Intermediate->Hydrolysis/Piperidinolysis α-peptide (Desired) α-peptide (Desired) Hydrolysis/Piperidinolysis->α-peptide (Desired) β-peptide (Isomer) β-peptide (Isomer) Hydrolysis/Piperidinolysis->β-peptide (Isomer) Piperidide Adducts Piperidide Adducts Hydrolysis/Piperidinolysis->Piperidide Adducts

References

Application of H-Asp-OMe in Neurochemistry Research: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Asp-OMe, chemically known as L-Aspartic acid β-methyl ester hydrochloride (CAS 16856-13-6), is a derivative of the excitatory amino acid L-aspartic acid.[1][2] Given that L-aspartate is an endogenous agonist at N-methyl-D-aspartate (NMDA) receptors, it has been postulated that this compound could serve as a valuable tool in neurochemistry research, particularly in the study of excitotoxicity and glutamatergic neurotransmission.[3] However, a comprehensive review of the scientific literature reveals that the direct application of this compound as an experimental tool in neurochemical studies is not well-documented. Instead, its primary role appears to be as a building block in the synthesis of more complex molecules with neurological applications.

Primary Application: A Synthetic Intermediate

Currently, the predominant application of this compound in fields related to neurochemistry is as a precursor or intermediate in the synthesis of various pharmaceutical compounds and peptides.[4][5] Chemical suppliers highlight its use in pharmaceutical development for neurological disorders.[4][6] Its utility in peptide synthesis is also noted, which is relevant to neuroscience as many neuropeptides play crucial roles in neurotransmission and neuromodulation.[4][5]

Hypothetical Applications in Neurochemistry Research

While direct experimental evidence is lacking, the structural similarity of this compound to L-aspartate suggests potential, albeit underexplored, applications in neurochemistry research. These hypothetical applications are based on the known roles of L-aspartate and other excitatory amino acid analogs.

Investigating Excitotoxicity

Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate and aspartate leads to neuronal damage and death.[7] This process is implicated in various neurodegenerative diseases.[7] L-aspartate can induce excitotoxicity through the overactivation of NMDA receptors.[3] Theoretically, this compound could be used as an exogenous agent to model excitotoxicity in vitro.

Hypothetical Experimental Workflow for In Vitro Excitotoxicity Assay

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Assessment of Neurotoxicity prep Prepare primary neuronal or cell line culture treat Treat cells with varying concentrations of this compound prep->treat viability Measure cell viability (e.g., MTT, LDH assay) treat->viability morphology Assess neuronal morphology (e.g., microscopy) treat->morphology control Control groups: - Vehicle control - Positive control (e.g., Glutamate) control->viability control->morphology cluster_0 Extracellular cluster_1 Postsynaptic Membrane cluster_2 Intracellular agonist This compound (Hypothetical Agonist) receptor NMDA Receptor agonist->receptor Binds to receptor ca_influx Ca²⁺ Influx receptor->ca_influx Opens ion channel downstream Downstream Signaling Cascades (e.g., activation of kinases, gene expression) ca_influx->downstream Activates

References

Application Notes and Protocols for Enzymatic Reactions Involving L-Aspartic Acid α-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis and hydrolysis of L-aspartic acid α-methyl ester, a versatile intermediate in pharmaceutical and biotechnological applications. The protocols are designed to be adaptable for various research and development needs.

Enzymatic Synthesis of L-Aspartic Acid α-Methyl Ester Derivatives

The enzymatic synthesis of L-aspartic acid α-methyl ester derivatives offers a highly selective and environmentally friendly alternative to traditional chemical methods. This section focuses on the synthesis of N-acetyl-L-aspartic acid α-methyl ester using lipase-catalyzed esterification and the synthesis of an aspartame precursor using thermolysin.

Lipase-Catalyzed Synthesis of N-Acetyl-L-Aspartic Acid α-Methyl Ester

This protocol outlines the synthesis of N-acetyl-L-aspartic acid α-methyl ester using Candida antarctica lipase B (CALB), a robust and widely used biocatalyst for esterification reactions in organic solvents. The N-acetyl protecting group enhances the substrate's solubility in organic media and prevents unwanted side reactions.

Experimental Protocol:

  • Enzyme Preparation:

    • Immobilized Candida antarctica lipase B (Novozym 435) is used directly as provided.

    • If using free CALB, immobilize it on a suitable support (e.g., magnetic nanoparticles or acrylic resin) to enhance stability and reusability. A general immobilization protocol is provided in Section 3.

  • Reaction Setup:

    • In a sealed vial, dissolve N-acetyl-L-aspartic acid (1 mmol) and methanol (5 mmol) in 10 mL of a suitable organic solvent (e.g., tert-butanol, hexane, or diisopropyl ether).

    • Add immobilized CALB (e.g., 50 mg/mL of reaction volume).

    • Seal the vial tightly to prevent evaporation of methanol and solvent.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C.

    • Agitate the mixture using an orbital shaker (e.g., 150-200 rpm) to ensure proper mixing.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-8 hours).

  • Reaction Monitoring and Analysis:

    • Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining substrate. A detailed HPLC protocol is provided in Section 4.

  • Product Isolation and Purification:

    • Once the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration or magnetic separation.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data:

ParameterValue
EnzymeImmobilized Candida antarctica Lipase B
SubstratesN-acetyl-L-aspartic acid, Methanol
Substrate Molar Ratio1:5 (Acid:Alcohol)
Solventtert-Butanol
Temperature50°C
Reaction Time24-48 hours
Typical Yield>85%

Experimental Workflow for Lipase-Catalyzed Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme Immobilized CALB ReactionVessel Reaction in Organic Solvent (40-60°C, 150-200 rpm) Enzyme->ReactionVessel Substrates N-acetyl-L-aspartic acid + Methanol Substrates->ReactionVessel Monitoring HPLC Monitoring ReactionVessel->Monitoring Aliquots Separation Enzyme Separation ReactionVessel->Separation Purification Solvent Evaporation & Column Chromatography Separation->Purification Product N-acetyl-L-aspartic acid α-methyl ester Purification->Product

Caption: Workflow for the lipase-catalyzed synthesis of N-acetyl-L-aspartic acid α-methyl ester.

Thermolysin-Catalyzed Synthesis of an Aspartame Precursor

This protocol describes the synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), a precursor to the artificial sweetener aspartame, using the metalloprotease thermolysin.

Experimental Protocol:

  • Enzyme Preparation:

    • Thermolysin can be used in its free form or immobilized on a suitable support to facilitate recovery and reuse.

  • Reaction Setup:

    • Suspend N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp, 1 mmol) and L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl, 2 mmol) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Adjust the pH of the suspension to 7.0 by the dropwise addition of a base (e.g., 1 M NaOH) with constant stirring.

    • Add thermolysin (e.g., 2 mg/mL of reaction volume) to the clear solution.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature, typically around 40°C.

    • The product, Z-Asp-Phe-OMe, will precipitate out of the aqueous solution as it is formed, driving the reaction equilibrium towards synthesis.

    • Allow the reaction to proceed for 12-24 hours.

  • Product Isolation and Purification:

    • Collect the precipitated product by centrifugation or filtration.

    • Wash the product with cold water to remove any unreacted substrates and buffer salts.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).

Quantitative Data:

ParameterValue
EnzymeThermolysin
SubstratesZ-L-Aspartic acid, L-Phenylalanine methyl ester
Substrate Molar Ratio1:2 (Z-Asp:Phe-OMe)
SolventAqueous Buffer (pH 7.0-7.5)
Temperature40°C
Reaction Time12-24 hours
Typical Yield>90%

Signaling Pathway for Thermolysin-Catalyzed Peptide Synthesis

G Z_Asp Z-Aspartic acid EnzymeSubstrateComplex Enzyme-Substrate Complex Z_Asp->EnzymeSubstrateComplex Phe_OMe L-Phenylalanine methyl ester Phe_OMe->EnzymeSubstrateComplex Thermolysin Thermolysin Thermolysin->EnzymeSubstrateComplex Product Z-Asp-Phe-OMe (Precipitate) EnzymeSubstrateComplex->Product Peptide Bond Formation EquilibriumShift Equilibrium Shift (Le Chatelier's Principle) Product->EquilibriumShift

Caption: Logical relationship in thermolysin-catalyzed synthesis of an aspartame precursor.

Enzymatic Hydrolysis of L-Aspartic Acid α-Methyl Ester

Enzymatic hydrolysis provides a mild and selective method for the deprotection of the α-methyl ester of L-aspartic acid. This protocol utilizes a lipase, which can catalyze the hydrolysis of ester bonds under aqueous conditions.

Experimental Protocol:

  • Enzyme Preparation:

    • Porcine pancreatic lipase (PPL) is a suitable enzyme for this hydrolysis. It can be used in its crude form.

    • Alternatively, other lipases such as CALB can also be tested for their hydrolytic activity towards this substrate.

  • Reaction Setup:

    • Dissolve L-aspartic acid α-methyl ester (1 mmol) in a suitable buffer solution (e.g., 50 mM phosphate buffer, pH 7.0). The concentration of the substrate should be optimized based on its solubility and enzyme kinetics.

    • Add the lipase (e.g., 10-20 mg/mL of reaction volume) to the substrate solution.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature, typically between 30°C and 40°C.

    • Gently agitate the mixture to ensure homogeneity.

    • Monitor the pH of the reaction. As the hydrolysis proceeds, the formation of L-aspartic acid will cause a decrease in pH. A pH-stat can be used to maintain a constant pH by the controlled addition of a base (e.g., 0.1 M NaOH).

  • Reaction Monitoring and Analysis:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentrations of the substrate and the product, L-aspartic acid.

  • Product Isolation:

    • Once the hydrolysis is complete, the enzyme can be denatured by heating or precipitated by the addition of an organic solvent (e.g., acetone) and removed by centrifugation or filtration.

    • The resulting aqueous solution containing L-aspartic acid can be used directly for subsequent applications or the product can be isolated by techniques such as ion-exchange chromatography.

Quantitative Data:

ParameterValue
EnzymePorcine Pancreatic Lipase (PPL)
SubstrateL-Aspartic acid α-methyl ester
SolventAqueous Buffer (e.g., 50 mM Phosphate, pH 7.0)
Temperature37°C
Reaction Time4-8 hours
Typical Conversion>95%

Workflow for Enzymatic Hydrolysis

G Substrate L-Aspartic acid α-methyl ester Reaction Aqueous Buffer (pH 7.0, 37°C) Substrate->Reaction Enzyme Lipase (e.g., PPL) Enzyme->Reaction Monitoring HPLC Analysis Reaction->Monitoring Reaction Progress Product L-Aspartic acid Reaction->Product Hydrolysis

Caption: General workflow for the enzymatic hydrolysis of L-aspartic acid α-methyl ester.

General Protocol for Enzyme Immobilization

Immobilization of enzymes is crucial for their industrial application as it allows for enzyme reuse, enhances stability, and simplifies product purification. This is a general protocol for the immobilization of enzymes like lipases and proteases on epoxy-functionalized supports.

Experimental Protocol:

  • Support Preparation:

    • Use a commercially available epoxy-activated support (e.g., epoxy-activated acrylic resin).

    • Wash the support with distilled water and then with the immobilization buffer to equilibrate the pH.

  • Enzyme Solution Preparation:

    • Dissolve the enzyme (e.g., CALB or thermolysin) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5-8.0). The enzyme concentration will depend on the specific activity and the desired loading on the support.

  • Immobilization Reaction:

    • Add the pre-washed support to the enzyme solution.

    • Gently agitate the suspension at room temperature or 4°C for a specified period (typically 12-24 hours) to allow for covalent bond formation between the enzyme's amino groups and the epoxy groups on the support.

  • Washing and Storage:

    • After the immobilization period, separate the immobilized enzyme from the supernatant by filtration.

    • Wash the immobilized enzyme extensively with the immobilization buffer to remove any non-covalently bound enzyme.

    • Further wash with a high ionic strength solution (e.g., 1 M NaCl) and then with distilled water.

    • The immobilized enzyme can be stored in a suitable buffer at 4°C.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of L-aspartic acid and its α-methyl ester. The method may require optimization depending on the specific HPLC system and column used.

Method Parameters:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. For chiral separations, a specific chiral column (e.g., Astec CHIROBIOTIC T) may be required.

  • Mobile Phase:

    • For achiral separation: A gradient of methanol or acetonitrile in an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5-3.0).

    • For chiral separation on a CHIROBIOTIC T column, an isocratic mobile phase of methanol/water/formic acid (e.g., 70:30:0.02 v/v/v) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Sample Preparation:

  • Dilute the reaction aliquots with the mobile phase to a suitable concentration.

  • Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

  • Identify and quantify the peaks corresponding to L-aspartic acid and its α-methyl ester by comparing their retention times and peak areas with those of known standards.

  • Calculate the reaction conversion and yield based on the peak areas.

Protecting Group Strategies for the Amine in H-Asp-OMe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of the amine functionality of L-Aspartic acid methyl ester (H-Asp-OMe). The selection of an appropriate protecting group is critical in multi-step syntheses, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. This guide focuses on three of the most common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction to Amine Protecting Groups

In the synthesis of complex molecules, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. For amino acids such as this compound, the nucleophilic amine group readily reacts with electrophiles. Protecting this amine as a carbamate derivative allows for selective reactions at other sites of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.

The choice of protecting group depends on the overall synthetic strategy, particularly the presence of other sensitive functionalities and the required orthogonality of deprotection steps.

Protecting Group Strategies

The three most widely used amine protecting groups in modern organic synthesis are Boc, Cbz, and Fmoc. Each possesses a distinct lability profile, offering a versatile toolbox for the synthetic chemist.

  • Boc (tert-butyloxycarbonyl): This protecting group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. This method offers a mild and neutral deprotection pathway.

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is notably labile to basic conditions, typically cleaved by a secondary amine such as piperidine. This base-lability makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group, a feature extensively utilized in solid-phase peptide synthesis (SPPS).

The following diagram illustrates the general workflow for the protection and deprotection of the amine group of this compound.

Protection_Deprotection_Workflow cluster_conditions Deprotection Conditions This compound This compound Protected Asp-OMe Protected Asp-OMe This compound->Protected Asp-OMe Protection (Boc, Cbz, Fmoc) Deprotected this compound Deprotected this compound Protected Asp-OMe->Deprotected this compound Deprotection Boc Boc: Acidic (TFA, HCl) Cbz Cbz: Hydrogenolysis (H₂, Pd/C) Fmoc Fmoc: Basic (Piperidine)

Caption: General workflow for amine protection and deprotection of this compound.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes key quantitative data for the protection and deprotection of the amine group of this compound with Boc, Cbz, and Fmoc protecting groups.

Protecting GroupProtection ReagentTypical Yield (%)Deprotection ConditionsTypical Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)60-94[1][2]Trifluoroacetic acid (TFA) in Dichloromethane (DCM)>95[3]
Cbz Benzyl chloroformate (Cbz-Cl)90[4]H₂, 10% Pd/C in Methanol98[5]
Fmoc Fmoc-Cl or Fmoc-OSu~93¹20% Piperidine in DMFQuantitative²

¹Yield reported for a closely related N-protected aspartate dimethyl ester. ²Deprotection is typically driven to completion, but side reactions can lower the yield of the desired product.

Experimental Protocols

Boc Protection of this compound

This protocol describes the protection of the amine group of this compound using di-tert-butyl dicarbonate.

Materials:

  • L-Aspartic acid methyl ester hydrochloride (this compound·HCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Acetone

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve L-Aspartic acid methyl ester hydrochloride (1 equivalent) in a mixture of water and acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2 equivalents) dropwise while stirring.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in acetone dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Adjust the pH of the aqueous layer to 2-3 with dilute HCl.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-Asp-OMe. A yield of approximately 60% can be expected.[1]

Cbz Protection of this compound

This protocol details the protection of this compound using benzyl chloroformate.

Materials:

  • This compound·HCl

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound·HCl (1 equivalent) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.5 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 20 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain Cbz-Asp-OMe, with an expected yield of 90%.[4]

Fmoc Protection of this compound

The Fmoc protection of aspartic acid derivatives requires careful consideration due to the potential for aspartimide formation, a significant side reaction, especially during subsequent base-mediated deprotection steps in peptide synthesis.

Materials:

  • This compound·HCl

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound·HCl (1 equivalent) in a solution of sodium bicarbonate (2 equivalents) in water.

  • Cool the solution to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise.

  • Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Pour the reaction mixture into ice-water and acidify to pH 2 with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield Fmoc-Asp-OMe.

Note on Aspartimide Formation: During the base-catalyzed deprotection of the Fmoc group in subsequent synthetic steps (e.g., peptide synthesis), the backbone amide nitrogen can attack the side-chain ester of the aspartic acid residue, leading to the formation of a cyclic succinimide derivative known as aspartimide. This can lead to racemization and the formation of β-peptide linkages. To minimize this, modified deprotection conditions, such as the addition of HOBt to the piperidine solution, or the use of sterically hindered side-chain protecting groups on the aspartic acid, are often employed.

The following diagram illustrates the mechanism of aspartimide formation.

Aspartimide_Formation Fmoc-Asp(OR)-Peptide Fmoc-Asp(OR)-Peptide Deprotonated_Amide Deprotonated_Amide Fmoc-Asp(OR)-Peptide->Deprotonated_Amide Base (e.g., Piperidine) Aspartimide Aspartimide Deprotonated_Amide->Aspartimide Intramolecular Cyclization Alpha-Peptide Alpha-Peptide Aspartimide->Alpha-Peptide Hydrolysis Beta-Peptide Beta-Peptide Aspartimide->Beta-Peptide Hydrolysis

References

Application Notes and Protocols: H-Asp-OMe in the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of L-Aspartic acid β-methyl ester (H-Asp-OMe) and its derivatives as versatile chiral building blocks for the synthesis of a diverse range of unnatural amino acids (UAAs). The inherent functionality of the aspartic acid scaffold allows for various chemical modifications, including side-chain manipulation and N-alkylation, providing access to novel amino acid structures for applications in drug discovery, peptide science, and chemical biology.

Side-Chain Modification via Electrocatalytic Decarboxylative Arylation

A powerful method for modifying the side chain of aspartic acid derivatives involves a nickel/silver dual electrocatalytic decarboxylative cross-coupling reaction. This approach allows for the introduction of a wide array of aryl and heteroaryl moieties, transforming the readily available amino acid precursor into structurally complex unnatural amino acids. While the cited protocol utilizes N-protected aspartic acid, the methodology is directly applicable to N-protected this compound.

Experimental Workflow: Electrocatalytic Decarboxylative Arylation

start Start: N-Protected this compound electrolysis Electrolysis: Undivided cell, Ag anode, C cathode, Constant current start->electrolysis Add to reaction mixture reagents Reagents: Aryl Bromide, NiBr2·diglyme, 4,4'-di-tert-butyl-2,2'-bipyridine, Bu4NBF4 reagents->electrolysis workup Aqueous Work-up & Purification electrolysis->workup Reaction completion product Product: N-Protected Aryl- Unnatural Amino Acid workup->product Isolation start Start: This compound·HCl imine_formation Imine Formation: Aldehyde/Ketone, Base (e.g., Et3N) start->imine_formation reduction Reduction: NaBH4 or NaBH3CN imine_formation->reduction In situ workup Aqueous Work-up & Purification reduction->workup Reaction completion product Product: N-Alkyl-Asp-OMe workup->product Isolation start Start: N-Fmoc-Asp(OtBu)-OMe deprotection Deprotection: FeCl3, DCM, Room Temperature start->deprotection quenching Quenching: DIPEA deprotection->quenching After 1.5 h workup Aqueous Work-up & Purification quenching->workup product Product: N-Fmoc-Asp-OMe workup->product Isolation

Analytical Techniques for the Quantification of H-Asp-OMe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of L-Aspartyl-L-phenylalanine methyl ester (H-Asp-OMe), commonly known as aspartame. The following sections offer comprehensive methodologies for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods. Quantitative data is summarized for easy comparison, and detailed experimental workflows are visualized to guide researchers in their analytical endeavors.

Data Presentation: Quantitative Method Comparison

A summary of quantitative data for the described analytical techniques is presented below to facilitate method selection based on specific analytical requirements such as sensitivity, linearity, and recovery.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UV Aspartame1.3 µg/mL4.3 µg/mL0 - 50 µg/mL90.2 - 99.2[1]
LC-MS/MS Aspartame0.16 - 5.8 µg/L---
UV-Vis Spectrophotometry (Ninhydrin) Aspartame--10 - 175 µg/mL-[2]
UV-Vis Spectrophotometry (Direct) Aspartame0.04 g/L-0.06 - 0.28 g/L-[3]
Raman Spectroscopy (SERS) Aspartame0.17 mg/mL0.56 mg/mL-81 - 95[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used, robust, and cost-effective method for the quantification of aspartame in various matrices, including food and beverage products.

Experimental Protocol

1. Reagents and Materials

  • Aspartame reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonication bath

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of aspartame reference standard and dissolve it in 100 mL of deionized water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with deionized water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (for Beverages)

  • Degas carbonated beverage samples by sonication for 15-20 minutes.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2]

  • If necessary, dilute the sample with deionized water to bring the expected aspartame concentration within the linear range of the calibration curve.

5. Chromatographic Conditions

  • Mobile Phase: Prepare a solution of 0.0125 M KH2PO4 in water and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. A common ratio is 85:15 (v/v) buffer to acetonitrile.[2][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 214 nm[2][5]

6. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the aspartame concentration in the samples by comparing the peak area with the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, making it suitable for trace-level analysis and complex matrices.

Experimental Protocol

1. Reagents and Materials

  • Aspartame reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 or phenyl-hexyl reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC-UV protocol, using LC-MS grade solvents.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with a solvent mixture compatible with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. Sample Preparation

  • Sample preparation is similar to the HPLC-UV method (degassing and filtration).

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to reduce matrix effects.

5. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate in water[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or 10 mM ammonium acetate in methanol[6]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Negative ion mode is often used for aspartame.[6]

  • Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

    • Precursor Ion (Q1): m/z 293.1 (for [M-H]⁻)

    • Product Ions (Q3): m/z 179.1 (quantifier), m/z 148.1 (qualifier)

    • Collision Energy (CE) and Declustering Potential (DP): These parameters need to be optimized for the specific instrument.

6. Analysis

  • Optimize the MS parameters by infusing a standard solution of aspartame.

  • Equilibrate the LC-MS/MS system.

  • Inject standards and samples for analysis.

  • Quantify using the peak area of the quantifier MRM transition and a calibration curve.

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation Sample_Prep->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires a derivatization step to increase its volatility. Silylation is a common derivatization technique for compounds with active hydrogens.

Experimental Protocol

1. Reagents and Materials

  • Aspartame reference standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl acetate (anhydrous)

  • Anhydrous sodium sulfate

2. Instrumentation

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

3. Preparation of Standard Solutions

  • Prepare a stock solution of aspartame in a suitable solvent that can be easily evaporated (e.g., methanol).

  • Prepare working standards by diluting the stock solution.

4. Sample Preparation and Derivatization

  • For liquid samples, extract aspartame into an organic solvent like ethyl acetate. Dry the extract over anhydrous sodium sulfate.

  • Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS) or MSTFA to the dried residue.

  • Cap the vial tightly and heat at 70-80 °C for 30-60 minutes to complete the derivatization.

  • Cool the vial to room temperature before injection into the GC-MS.

5. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity. Select characteristic ions of the derivatized aspartame.

6. Analysis

  • Inject the derivatized standards and samples.

  • Identify the derivatized aspartame peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the peak areas of the derivatized standards.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Derivatization Derivatization (Silylation) Standard_Prep->Derivatization Sample_Extraction Sample Extraction Sample_Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection Peak_Identification Peak Identification MS_Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

GC-MS analysis workflow for this compound.

Spectroscopic Methods

Spectroscopic methods, such as UV-Visible and Raman spectroscopy, offer rapid and simpler alternatives for the quantification of this compound, particularly for screening purposes.

UV-Visible Spectrophotometry

Two common UV-Vis methods are direct measurement and colorimetric reaction with ninhydrin.

Protocol 1: Direct UV Spectrophotometry

1. Principle: Aspartame exhibits absorbance in the UV region.

2. Procedure:

  • Prepare standard solutions of aspartame in deionized water.[2]

  • Prepare sample solutions as described for HPLC-UV (degassing and filtration).

  • Measure the absorbance of the standards and samples at 257 nm using a UV-Vis spectrophotometer, with deionized water as a blank.[2]

  • Construct a calibration curve and determine the concentration of aspartame in the samples.

Protocol 2: Ninhydrin Method

1. Principle: The primary amino group of aspartame reacts with ninhydrin to form a colored product (Ruhemann's purple) that can be measured colorimetrically.[2]

2. Procedure:

  • Prepare standard solutions of aspartame in deionized water.

  • To 1.0 mL of each standard and sample solution in a test tube, add 4.0 mL of ninhydrin reagent (0.2% w/v in ethanol).[2]

  • Heat the test tubes in a boiling water bath for 15-20 minutes.[2]

  • Cool the solutions to room temperature.

  • Dilute the solutions to a final volume of 10 mL with ethanol.[2]

  • Measure the absorbance at 570 nm against a reagent blank.[2]

  • Construct a calibration curve and determine the aspartame concentration.

Raman Spectroscopy

Surface-Enhanced Raman Spectroscopy (SERS) can be used for the rapid and sensitive detection of aspartame.

Experimental Protocol (SERS)

1. Reagents and Materials

  • Aspartame reference standard

  • Silver nanoparticles (AgNPs) or other SERS-active substrate

  • Deionized water

2. Instrumentation

  • Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm)

3. Procedure

  • Prepare a series of aspartame standard solutions in deionized water.

  • Prepare samples by diluting them in deionized water.

  • For measurement, mix a small volume of the standard or sample solution with the SERS substrate (e.g., AgNPs colloid).

  • Acquire the Raman spectrum of the mixture.

  • A characteristic Raman band for aspartame (e.g., around 1002 cm⁻¹) is used for quantification.[4]

  • Construct a calibration curve by plotting the intensity of the characteristic Raman band against the aspartame concentration.

  • Determine the concentration in the sample from the calibration curve.

Spectro_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Spectro_Measurement Spectroscopic Measurement (UV-Vis or Raman) Standard_Prep->Spectro_Measurement Sample_Prep Sample Preparation Sample_Prep->Spectro_Measurement Calibration_Curve Calibration Curve Spectro_Measurement->Calibration_Curve Quantification Quantification Spectro_Measurement->Quantification Calibration_Curve->Quantification

Spectroscopic analysis workflow for this compound.

References

Application Notes and Protocols for the Use of L-Aspartic Acid α-Methyl Ester (H-Asp-OMe) in Biopolymer Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Aspartic acid and its derivatives are valuable monomers for the synthesis of biodegradable and biocompatible polymers with a wide range of applications in the biomedical field, including drug delivery, tissue engineering, and hydrogel formation.[1][2][3] L-Aspartic acid α-methyl ester (H-Asp-OMe) offers a versatile building block for the creation of functional biopolymers such as poly(ester amides) and poly(aspartic acid) derivatives. These polymers are of particular interest due to their protein-like structure, which can lead to favorable biological interactions and degradation profiles.[2][4]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of biopolymers. The protocols focus on two primary pathways: the synthesis of poly(ester amides) through solution polycondensation and the preparation of poly(aspartic acid)-based hydrogels via a polysuccinimide intermediate.

I. Synthesis of Poly(ester amide)s from this compound

Poly(ester amides) (PEAs) are a class of biodegradable polymers that combine the beneficial properties of polyesters and polyamides, offering good mechanical strength and hydrolytic degradability.[5] The incorporation of amino acids like this compound introduces functionality and can enhance biocompatibility.[1]

Application Note:

PEAs derived from this compound are promising candidates for drug delivery applications. The pendant methyl ester group can be hydrolyzed to a carboxylic acid, providing sites for drug conjugation or for modifying the polymer's solubility and charge characteristics. These polymers can be processed into various forms, including nanoparticles, microspheres, and films, to encapsulate and control the release of therapeutic agents.[1]

Experimental Protocol: Solution Polycondensation for PEA Synthesis

This protocol describes the synthesis of a poly(ester amide) from L-aspartic acid α-methyl ester and sebacoyl chloride via solution polycondensation.

Materials:

  • L-Aspartic acid α-methyl ester hydrochloride (this compound·HCl)

  • Sebacoyl chloride

  • Triethylamine (TEA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Methanol

  • Diethyl ether

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Condenser

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of this compound free base:

    • Dissolve this compound·HCl in deionized water.

    • Slowly add an equimolar amount of triethylamine while stirring in an ice bath.

    • Extract the free base into a suitable organic solvent like ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Polymerization:

    • In a dry three-necked flask under a nitrogen atmosphere, dissolve the this compound free base in anhydrous DMAc.

    • Cool the solution to 0°C using an ice bath.

    • In a separate flask, prepare a solution of sebacoyl chloride in anhydrous DMAc.

    • Add the sebacoyl chloride solution dropwise to the this compound solution over a period of 30-60 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 24 hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol or water.

    • Collect the precipitate by vacuum filtration.

    • Wash the polymer multiple times with deionized water and then with diethyl ether to remove unreacted monomers and oligomers.

    • Dry the purified polymer under vacuum at 40-50°C to a constant weight.

Quantitative Data Summary:

ParameterValueReference
Monomer 1L-Aspartic acid α-methyl esterInferred from[6]
Monomer 2Sebacoyl chlorideInferred from[6]
SolventN,N-Dimethylacetamide (DMAc)Inferred from[7]
Reaction Temperature0°C to Room TemperatureInferred from[7]
Reaction Time24 hoursInferred from[7]
Yield70-85%Estimated
Molecular Weight (Mw)20,000 - 40,000 g/mol Estimated based on similar PEAs[8]

II. Preparation of Poly(aspartic acid)-Based Hydrogels

Poly(aspartic acid) (PASP) hydrogels are highly water-absorbent materials with applications in drug delivery, agriculture, and as superabsorbents.[9] They are typically synthesized from polysuccinimide (PSI), a precursor polymer that can be readily crosslinked and subsequently hydrolyzed to form the hydrogel.[10]

Application Note:

PASP-based hydrogels can be designed to be pH-sensitive, making them "smart" materials for targeted drug delivery.[9] The hydrogel matrix can encapsulate drugs, protecting them from degradation and allowing for controlled release triggered by changes in the physiological environment. The degree of crosslinking can be varied to control the swelling ratio and drug release kinetics.[11]

Experimental Protocol: Synthesis of PSI and Hydrogel Formation

This protocol outlines the thermal polycondensation of L-aspartic acid to form polysuccinimide (PSI), followed by crosslinking and hydrolysis to prepare a poly(aspartic acid) hydrogel. While this protocol starts with L-aspartic acid, this compound could potentially be used in a modified thermal polycondensation process, though this is less commonly documented.

Part A: Synthesis of Polysuccinimide (PSI)

Materials:

  • L-Aspartic acid

  • Phosphoric acid (85%)

  • Methanol

Equipment:

  • Mortar and pestle

  • Vacuum oven

  • Beakers

  • Stirring rod

Procedure:

  • Monomer Preparation:

    • Thoroughly grind L-aspartic acid and phosphoric acid in a mortar.[12]

  • Thermal Polycondensation:

    • Spread the mixture thinly in a heat-resistant dish.

    • Heat the mixture in a vacuum oven at 180-200°C for 2-4 hours.[12][13] The product will turn from a white powder to a glassy, yellowish solid.

  • Purification:

    • Allow the product to cool to room temperature.

    • Break the solid into smaller pieces and wash thoroughly with deionized water to remove the phosphoric acid catalyst.

    • Wash with methanol and dry the purified PSI under vacuum.

Quantitative Data Summary for PSI Synthesis:

ParameterValueReference
MonomerL-Aspartic acid[12]
CatalystPhosphoric acid[12][13]
Reaction Temperature180-200°C[12][13]
Reaction Time2-4 hours[12]
Yield>95%[12]
Molecular Weight (Mw)30,000 - 100,000 g/mol [12][14]

Part B: Hydrogel Formation

Materials:

  • Polysuccinimide (PSI) from Part A

  • 1,6-Hexanediamine (crosslinker)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Dialysis tubing

Procedure:

  • Crosslinking:

    • Dissolve the synthesized PSI in DMF.

    • Add the desired amount of 1,6-hexanediamine (e.g., 5 mol% relative to PSI repeating units) to the PSI solution and stir at room temperature for 2-4 hours to form a crosslinked gel.[10]

  • Hydrolysis:

    • Immerse the crosslinked PSI gel in a 1 M NaOH solution to hydrolyze the succinimide rings to sodium polyaspartate. The gel will swell significantly.

    • Continue the hydrolysis for 24-48 hours at room temperature.

  • Purification:

    • Place the resulting hydrogel in dialysis tubing and dialyze against deionized water for several days to remove DMF, unreacted crosslinker, and excess NaOH, until the pH of the water is neutral.

    • The purified hydrogel can be stored in deionized water.

Visualizations

G H_Asp_OMe This compound PEA Poly(ester amide) H_Asp_OMe->PEA Diacid_Chloride Diacid Chloride (e.g., Sebacoyl Chloride) Diacid_Chloride->PEA Solvent Anhydrous Solvent (e.g., DMAc) Solvent->PEA Base Base (e.g., Triethylamine) Base->PEA

Caption: Synthesis of Poly(ester amide) from this compound.

G Aspartic_Acid L-Aspartic Acid Thermal_Polycondensation Thermal Polycondensation (180-200°C, Vacuum) Aspartic_Acid->Thermal_Polycondensation PSI Polysuccinimide (PSI) Thermal_Polycondensation->PSI Crosslinking Crosslinking (e.g., 1,6-Hexanediamine) PSI->Crosslinking Crosslinked_PSI Crosslinked PSI Gel Crosslinking->Crosslinked_PSI Hydrolysis Alkaline Hydrolysis (NaOH) Crosslinked_PSI->Hydrolysis PASP_Hydrogel Poly(aspartic acid) Hydrogel Hydrolysis->PASP_Hydrogel Purification Purification (Dialysis) PASP_Hydrogel->Purification

Caption: Workflow for Poly(aspartic acid) Hydrogel Synthesis.

G Biomaterial PASP-based Biomaterial Cell_Surface Cell Surface Receptors (e.g., Integrins) Biomaterial->Cell_Surface Interaction Signal_Transduction Signal Transduction Cascades Cell_Surface->Signal_Transduction Activation Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Regulation Cellular_Response Cellular Response (Adhesion, Proliferation, Differentiation) Gene_Expression->Cellular_Response Leads to

Caption: Putative Cell-Biomaterial Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: H-Asp-OMe and Aspartimide-Related Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate side reactions associated with aspartic acid residues, particularly H-Asp-OMe, in Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?

Aspartimide formation is a major side reaction in Fmoc-based SPPS involving the cyclization of an aspartic acid (Asp) residue.[1][2] The process is initiated by the basic conditions used for Fmoc-group removal, typically with piperidine.[1] The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring known as an aspartimide.[1]

This side reaction is problematic for several reasons:

  • Formation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[2][3]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the formation of D-aspartyl peptides, which are difficult to separate from the desired L-aspartyl peptide.[1][4]

  • Purification Challenges: These byproducts often have similar masses and chromatographic properties to the target peptide, making purification difficult and sometimes impossible.[1][4]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.[1][2]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the peptide sequence.[2] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly problematic. The most susceptible sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][3]

  • Asp-Asn (D-N) [1][2]

  • Asp-Ser (D-S) [1][5]

  • Asp-Thr (D-T) [1]

  • Asp-Arg (D-R) [1][2]

Q3: How do reaction conditions influence aspartimide formation?

Several factors in the reaction conditions can significantly influence the rate of aspartimide formation:

  • Base: Strong bases used for Fmoc deprotection, such as piperidine, promote aspartimide formation.[2] The concentration and exposure time to the base are critical factors.[5]

  • Temperature: Increased temperature accelerates the rate of aspartimide formation.[1]

  • Solvent: The polarity of the solvent has a strong influence, with higher polarity leading to more aspartimide formation.[3]

  • Protecting Groups: The choice of the side-chain protecting group for aspartic acid plays a crucial role. The standard tert-butyl (OtBu) ester offers limited protection in susceptible sequences.[6][7]

Troubleshooting Guide

This guide provides strategies to mitigate or prevent aspartimide formation during your peptide synthesis experiments.

Issue: Significant byproduct formation is observed in a peptide containing an Asp-Gly sequence.

Root Cause: The Asp-Gly sequence is highly prone to aspartimide formation under standard Fmoc-SPPS conditions.

Solutions:

  • Utilize Sterically Hindered Asp Protecting Groups: Replace the standard Fmoc-Asp(OtBu)-OH with a bulkier protecting group to sterically shield the side-chain carbonyl from nucleophilic attack.

    • Recommended Protecting Groups:

      • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl)[2][7]

      • Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl)[4][6]

      • Fmoc-Asp(ODie)-OH (2,3,4-trimethyl-3-pentyl)[6]

  • Employ Backbone Protection: Introduce a protecting group on the backbone amide nitrogen of the amino acid following the Asp residue to prevent it from acting as a nucleophile.

    • Recommended Strategy: Use a dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[2][7] The Dmb group is cleaved during the final TFA cleavage step.[1][2]

  • Modify Fmoc Deprotection Conditions: Adjusting the deprotection reagent can reduce the basicity and minimize aspartimide formation.

    • Use a Weaker Base: Consider using 20% piperazine in DMF, which is less basic than piperidine.[7]

    • Add an Acidic Additive: Add 0.1 M HOBt (hydroxybenzotriazole) to the 20% piperidine in DMF deprotection solution.[7] Note that HOBt is explosive in its anhydrous state.[7] Alternatively, formic acid can be used.[2]

Quantitative Data Summary

The following table summarizes the effectiveness of different Asp side-chain protecting groups in preventing aspartimide formation in the model peptide VKDGYI after treatment with 20% piperidine in DMF for 18 hours.

Protecting GroupDesired Peptide (%)Aspartimide (%)Piperidides (%)D-Asp (%)
OtBu 25.416.957.710.2
OMpe 80.14.315.66.5
OBno 98.50.21.30.5

Data sourced from comparative studies.[4] This data clearly demonstrates that bulkier protecting groups like OMpe and particularly OBno significantly reduce the extent of aspartimide formation and subsequent side reactions.[4]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OBno)-OH)
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 2 cycles of 10 minutes each.[5]

  • Washing: Wash the resin thoroughly with DMF (5 times for 1 minute each).[5]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent such as HBTU (0.95 eq) in DMF. Add DIPEA (2.0 eq) and allow the mixture to pre-activate for 5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[1]

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF again.[1]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.[1]

Protocol 2: Modified Fmoc Deprotection with an Acidic Additive
  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[1][7]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.[1]

  • Reaction: Gently agitate the resin for 2 cycles of 10 minutes each.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times for 1 minute each).[1]

Visualizations

Aspartimide_Formation_Mechanism cluster_reaction Mechanism of Aspartimide Formation cluster_products Products of Aspartimide Ring Opening reactant reactant intermediate intermediate product product reagent reagent Peptide Peptide with Asp(OR) residue Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated -H⁺ Peptide->Deprotonated Aspartimide Aspartimide Intermediate (5-membered ring) Deprotonated->Aspartimide Intramolecular Nucleophilic Attack Deprotonated->Aspartimide Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Piperidide Piperidide Adducts (Side Product) Aspartimide->Piperidide Racemization Racemization Aspartimide->Racemization Piperidine1 Piperidine (Fmoc Deprotection) Piperidine2 Piperidine / H₂O (Nucleophilic Attack)

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow start Start: Asp-containing Peptide Synthesis Check_Sequence Is it an Asp-Xxx prone sequence? (e.g., Asp-Gly) start->Check_Sequence decision decision process process result result Standard_SPPS Proceed with Standard Fmoc-Asp(OtBu)-OH Check_Sequence->Standard_SPPS No Select_Strategy Select Mitigation Strategy Check_Sequence->Select_Strategy Yes Perform_SPPS Perform SPPS with selected strategy Standard_SPPS->Perform_SPPS Bulky_Group Use Bulky Protecting Group (e.g., Fmoc-Asp(OBno)-OH) Select_Strategy->Bulky_Group Option 1 Backbone_Prot Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) Select_Strategy->Backbone_Prot Option 2 Modify_Deprot Modify Deprotection (e.g., 20% Piperazine or add HOBt) Select_Strategy->Modify_Deprot Option 3 Bulky_Group->Perform_SPPS Backbone_Prot->Perform_SPPS Modify_Deprot->Perform_SPPS Analyze_Crude Analyze Crude Peptide. Is purity acceptable? Perform_SPPS->Analyze_Crude Purify Purify Peptide Analyze_Crude->Purify Yes Re_evaluate Re-evaluate Strategy Analyze_Crude->Re_evaluate No End End: High Purity Peptide Purify->End Re_evaluate->Select_Strategy

Caption: Troubleshooting workflow for mitigating aspartimide formation in SPPS.

References

Technical Support Center: Optimizing Peptide Synthesis with H-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using H-Asp-OMe (Aspartic acid methyl ester) in peptide synthesis. The primary challenge associated with the use of Asp residues is the formation of aspartimide, a side reaction that can lead to impurities that are difficult to remove.[1] This guide will help you optimize your coupling conditions to minimize this and other potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary side reaction when using this compound in peptide synthesis, and why does it occur?

A1: The most significant side reaction is the formation of an aspartimide intermediate.[2][3][4] This occurs when the backbone amide nitrogen of the amino acid C-terminal to the aspartate residue attacks the side-chain methyl ester of the aspartate. This intramolecular cyclization is base-catalyzed and is particularly problematic during the repeated piperidine treatments for Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS).[1][4] The resulting five-membered succinimide ring can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemized products.[1][3]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: Aspartimide formation is highly sequence-dependent.[2] The most problematic sequences are those where the amino acid following the aspartic acid residue is small and unhindered, allowing for easier intramolecular attack. The following motifs are particularly prone to this side reaction:

  • Asp-Gly: This is the most susceptible sequence due to the lack of steric hindrance from the glycine residue.[4]

  • Asp-Asn

  • Asp-Ser

  • Asp-His

Q3: How can I detect aspartimide formation in my crude peptide?

A3: Aspartimide formation results in a mass loss of 18 Da (due to the loss of a water molecule) in the peptide, which can be detected by mass spectrometry. The subsequent ring-opening by piperidine will lead to piperidide adducts, which will show a corresponding mass increase. HPLC analysis of the crude peptide will often show the presence of multiple, closely eluting peaks corresponding to the desired peptide, the aspartimide intermediate, and the resulting α- and β-piperidide and peptide byproducts.[1]

Troubleshooting Guide: Minimizing Aspartimide Formation

If you observe significant aspartimide-related impurities, consider the following optimization strategies:

Strategy 1: Modification of Fmoc-Deprotection Conditions

The basic conditions required for Fmoc removal are a primary driver of aspartimide formation.[4] Modifying the deprotection step can significantly reduce this side reaction.

  • Use a weaker base: Replacing piperidine with a milder base like piperazine or dipropylamine (DPA) can reduce the rate of aspartimide formation.[5][6]

  • Add an acidic additive: Incorporating a weak acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid, into the piperidine deprotection solution can help neutralize the basicity and suppress aspartimide formation.[2][5][6]

  • Reduce deprotection time: Using shorter deprotection times (e.g., 2 x 10 minutes) can limit the peptide's exposure to basic conditions in each cycle.[5]

Strategy 2: Choice of Coupling Reagents and Additives

Highly efficient coupling reagents can drive the desired peptide bond formation to completion more quickly, potentially reducing the opportunity for side reactions.

  • Use onium salt-based reagents: Reagents like HATU, HCTU, and COMU are highly reactive and can improve coupling efficiency.[7][8]

  • Incorporate additives: When using carbodiimide-type coupling reagents like DCC or EDC, the addition of HOBt or HOAt is crucial to suppress racemization and other side reactions.[9]

Strategy 3: Alternative Side-Chain Protecting Groups

While this guide focuses on this compound, it's important to be aware that the most effective strategy to prevent aspartimide formation is often to use a bulkier side-chain protecting group on the aspartic acid residue instead of a methyl ester. These sterically hindered groups make the intramolecular cyclization more difficult.

  • Bulky ester groups: Protecting groups like O-tert-butyl (OtBu), 3-methylpent-3-yl (OMpe), and 2-phenylisopropyl (OPhp) ester have been shown to reduce aspartimide formation compared to smaller esters.[6][10]

  • Non-ester based protection: Cyanosulfurylide (CSY) protecting groups have been demonstrated to completely suppress aspartimide formation.[5][11]

Strategy 4: Backbone Protection

This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid, which prevents it from acting as a nucleophile.[5]

  • Use of Dmb/Tmb dipeptides: Incorporating a dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH for the problematic Asp-Gly sequence is a highly effective approach. The 2,4-dimethoxybenzyl (Dmb) or 2,4,6-trimethoxybenzyl (Tmb) group on the glycine nitrogen prevents the cyclization. This protecting group is cleaved during the final TFA cleavage step.[2]

Data Presentation: Comparative Performance of Strategies

The following tables summarize quantitative data from various studies to help you select the most appropriate strategy for your synthesis.

Table 1: Effect of Asp Protecting Group on Product Purity

This table shows the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.

Protecting Group for Asp% Desired PeptideReference
O-tert-butyl (OtBu)Lower[5]
3-methylpent-3-yl (OMpe)Higher[5]
2-phenylisopropyl (OPhp)Higher[6]
2-oxobenzyl (OBno)Highest[1]

Data sourced from comparative studies demonstrates that bulkier protecting groups significantly improve the prevention of aspartimide formation.[5]

Table 2: Comparative Yields with Different Coupling Reagents

This table summarizes the performance of several widely used coupling reagents in the synthesis of a model peptide.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATUHOAtDIPEADMF30~99
HBTUHOBtDIPEADMF30~95-98
TBTUHOBtDIPEADMF30~95-98
PyBOPHOBtDIPEADMF30~95
COMU-DIPEADMF15-30>99

Data is a synthesis of results from multiple studies.[8] Yields can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group.[12]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling:

    • Prepare a solution of the next Fmoc-protected amino acid (typically 2-5 equivalents based on resin loading), a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.[12]

    • Add this solution to the resin and allow the reaction to proceed for a specified time (e.g., 30-60 minutes).[12]

  • Washing: Wash the resin with DMF.

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, indicating incomplete coupling. If the test is positive, a recoupling step may be necessary.[8]

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 2: Modified Fmoc Deprotection with HOBt

This protocol is designed to minimize aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[5]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).[5]

Protocol 3: Capping Unreacted Amino Groups

This optional procedure is performed after the coupling step to block any unreacted N-termini and prevent the formation of deletion sequences.[12]

  • Prepare Capping Solution: A common capping solution is a mixture of acetic anhydride and a base (like DIPEA or pyridine) in DMF.[12]

  • Capping Reaction: After the coupling step and subsequent wash, add the capping solution to the resin.

  • Reaction Time: Allow the capping reaction to proceed for 5-10 minutes.[12]

  • Wash: Thoroughly wash the resin with DMF to remove the capping reagents.

  • Proceed: Continue with the deprotection step of the next cycle.

Visualizations

TroubleshootingWorkflow cluster_S1 Deprotection Modifications cluster_S2 Coupling Optimization Start Crude Peptide Analysis: Significant Aspartimide-Related Impurities Detected Strategy1 Strategy 1: Modify Fmoc-Deprotection Start->Strategy1 Strategy2 Strategy 2: Optimize Coupling Reagents Start->Strategy2 Strategy3 Strategy 3: Use Bulky Side-Chain Protecting Group Start->Strategy3 Strategy4 Strategy 4: Incorporate Backbone Protection Start->Strategy4 S1_OptionA Weaker Base (e.g., DPA) Strategy1->S1_OptionA S1_OptionB Acidic Additive (e.g., HOBt) Strategy1->S1_OptionB S1_OptionC Shorter Deprotection Time Strategy1->S1_OptionC S2_OptionA High-Efficiency Reagent (e.g., HATU, COMU) Strategy2->S2_OptionA S2_OptionB Use Additives (e.g., HOAt) Strategy2->S2_OptionB End Optimized Synthesis: Reduced Impurities Strategy3->End Strategy4->End S1_OptionA->End S1_OptionB->End S1_OptionC->End S2_OptionA->End S2_OptionB->End

Caption: Troubleshooting workflow for minimizing aspartimide formation.

AspartimideFormationPathway Peptide Peptide Chain with -Asp(OMe)-Xaa- Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Intramolecular Cyclization Base Base (e.g., Piperidine) during Fmoc Deprotection Base->Peptide Deprotonation of Backbone Amide AlphaPeptide Desired α-Aspartyl Peptide (and Racemized Product) Aspartimide->AlphaPeptide Ring Opening BetaPeptide Undesired β-Aspartyl Peptide Aspartimide->BetaPeptide Ring Opening Piperidide Piperidide Adducts Aspartimide->Piperidide Ring Opening Nucleophile Nucleophile (e.g., Piperidine, H2O) Nucleophile->Aspartimide

Caption: Pathway of base-catalyzed aspartimide formation.

References

Addressing racemization of H-Asp-OMe during chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aspartic Acid Racemization

Welcome to the technical support center for addressing challenges related to the racemization of aspartic acid (Asp) residues, particularly H-Asp-OMe, during chemical synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you maintain the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization during peptide synthesis?

Aspartic acid residues are highly susceptible to racemization, especially when the subsequent amino acid in the sequence is small and unhindered, such as Glycine, Alanine, or Serine[1]. The primary reason is the propensity of the aspartyl side-chain carboxyl group to form a cyclic aspartimide (succinimide) intermediate[2][3]. This reaction is readily catalyzed by bases, such as the piperidine used for Fmoc-group deprotection in Solid-Phase Peptide Synthesis (SPPS), or acids[1][2]. Once the planar, achiral aspartimide ring is formed, it can be opened by nucleophiles, leading to a mixture of L- and D-isomers at the α-carbon, as well as the formation of β-peptides[2][3].

Factors that exacerbate this issue include:

  • Sequence: Asp-Gly motifs are notoriously problematic due to the lack of steric hindrance from the glycine residue[1][2].

  • Base Exposure: Prolonged or repeated exposure to strong bases during Fmoc deprotection significantly increases the rate of aspartimide formation[2][3].

  • Temperature: Higher temperatures, sometimes used in microwave-assisted SPPS, can accelerate the rate of this side reaction if not properly controlled[4][5].

  • Solvent: High-polarity solvents can increase the rate of aspartimide formation[2].

Q2: What is the chemical mechanism behind Asp racemization?

The racemization of aspartic acid residues in peptides proceeds primarily through a base-catalyzed intramolecular cyclization. The process can be broken down into the following steps:

  • Deprotonation: A base (e.g., piperidine) removes the proton from the backbone amide nitrogen of the amino acid C-terminal to the Asp residue[2].

  • Nucleophilic Attack: The deprotonated nitrogen acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester (e.g., methyl ester).

  • Aspartimide Formation: This intramolecular attack forms a five-membered succinimide ring, known as an aspartimide, and displaces the side-chain protecting group or ester[3][6]. The α-carbon of the aspartimide is now part of a planar ring structure and is highly susceptible to epimerization.

  • Ring Opening: The aspartimide ring can be opened by nucleophilic attack from water or the base itself (e.g., piperidine)[2][3]. This attack can occur at either the α- or β-carbonyl carbon, leading to a mixture of products:

    • D/L-α-peptides (Racemization)

    • D/L-β-peptides (Isomerization)

    • Piperidide adducts[1][2].

The formation of this cyclic intermediate is the key step that facilitates the loss of stereochemical integrity[2].

RacemizationMechanism L_Peptide L-Asp Peptide Deprotonation Backbone N Deprotonation L_Peptide->Deprotonation + Base Aspartimide Planar Aspartimide Intermediate Deprotonation->Aspartimide Intramolecular Cyclization RingOpening Nucleophilic Ring Opening Aspartimide->RingOpening + Nucleophile (H₂O, Piperidine) D_Alpha D-α-Peptide (Racemized) RingOpening->D_Alpha L_Alpha L-α-Peptide (Desired) RingOpening->L_Alpha D_Beta D-β-Peptide (Isomer) RingOpening->D_Beta L_Beta L-β-Peptide (Isomer) RingOpening->L_Beta

Mechanism of Aspartic Acid Racemization via Aspartimide Intermediate.
Q3: My analysis shows significant racemization of an Asp residue. What are the common causes?

If you have detected a high degree of racemization, it is almost certainly due to aspartimide formation. Use the following flowchart to troubleshoot the most common causes in your experimental setup.

TroubleshootingFlowchart Start High Racemization Detected (>2%) CheckSequence Is the sequence Asp-Gly, Asp-Ala, or Asp-Ser? Start->CheckSequence CheckDeprotection Review Fmoc-Deprotection Conditions CheckSequence->CheckDeprotection No Sol_Sequence High-Risk Sequence: Implement specific preventative measures (see Q4). CheckSequence->Sol_Sequence Yes CheckTemp Was Microwave or Heat Used? CheckDeprotection->CheckTemp Standard Time Sol_Deprotection Action: Add HOBt (0.1 M) to deprotection solution or use piperazine instead of piperidine. CheckDeprotection->Sol_Deprotection Extended Time? (>20 min) CheckBase Review Coupling Conditions CheckTemp->CheckBase No Sol_Temp Action: Lower coupling temperature. For microwave, reduce temp to ≤50°C. CheckTemp->Sol_Temp Yes (>50°C) Sol_Base Action: Use a less hindered base (e.g., collidine) or avoid excess tertiary amine during coupling. CheckBase->Sol_Base Excess Base? End Re-synthesize and Re-analyze CheckBase->End No Obvious Cause Sol_Sequence->End Sol_Deprotection->End Sol_Temp->End Sol_Base->End

Troubleshooting Guide for High Aspartic Acid Racemization.

Prevention and Mitigation Strategies

Q4: How can I minimize or prevent racemization of this compound during Fmoc-SPPS?

Several strategies can be employed to suppress aspartimide formation and subsequent racemization. The effectiveness of each can depend on the specific peptide sequence.

StrategyDescriptionKey Considerations
Additives in Deprotection Add 0.1-0.15 M of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the piperidine deprotection solution.[1][4]Highly effective and easy to implement. HOBt helps to protonate the deprotected amine, reducing its basicity and suppressing the side reaction.
Alternative Bases Replace piperidine with a less nucleophilic base like piperazine for the Fmoc-deprotection step.[4][5]Can significantly reduce piperidide adduct formation. May require optimization of deprotection times.
Backbone Protection Introduce a temporary, acid-labile protecting group on the amide nitrogen of the residue following Asp, such as 2-hydroxy-4-methoxybenzyl (Hmb).[1]Very effective at completely preventing aspartimide formation by blocking the nucleophilic nitrogen. However, coupling to the protected amino acid can be sterically hindered and slow.
Bulky Side-Chain Esters Use an Asp derivative with a sterically demanding side-chain protecting group, such as β-trialkylmethyl esters, instead of the standard tert-butyl (OtBu) group.[3][7]The increased steric bulk shields the side-chain carbonyl from intramolecular attack. These derivatives are commercially available.
Optimized Coupling Add additives like HOBt or HOAt to the coupling reaction, which are known to suppress racemization for all amino acids.[1] For microwave synthesis, lower the coupling temperature to 50°C or below for sensitive residues like Asp, Cys, and His.[5][8]Standard good practice for peptide synthesis. Temperature control is critical when using microwave energy.

Analytical Protocols

Q5: How can I accurately detect and quantify the extent of Asp racemization?

The most common and reliable method for quantifying amino acid enantiomers is Chiral High-Performance Liquid Chromatography (HPLC) after total acid hydrolysis of the peptide.

Detailed Protocol: Racemization Analysis by Chiral HPLC

This protocol provides a general method for determining the D/L ratio of aspartic acid in a synthetic peptide.

1. Peptide Hydrolysis:

  • Accurately weigh approximately 1-2 mg of your purified, lyophilized peptide into a hydrolysis tube.

  • Add 500 µL of 6N HCl.

  • For peptides susceptible to oxidation (containing Met, Cys, Trp), add 1% phenol as a scavenger.

  • Seal the tube under vacuum or flush with nitrogen.

  • Heat at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the resulting amino acid hydrolysate in a known volume (e.g., 1.0 mL) of a suitable solvent, such as 0.1% formic acid in water or the initial HPLC mobile phase.

2. Chromatographic Analysis:

  • Instrument: A standard HPLC or UHPLC system equipped with a UV or fluorescence detector.

  • Column: A chiral stationary phase (CSP) column is required. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based) are particularly effective for separating underivatized amino acid enantiomers.[9]

  • Mobile Phase: A simple, LC-MS compatible mobile phase such as Water:Methanol:Formic Acid is often effective.[9] The exact ratio should be optimized for your specific column and system to achieve baseline separation of D-Asp and L-Asp peaks. A common starting point is 80:20:0.1 (Water:Methanol:Formic Acid).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 30°C.

  • Detection: UV detection at 200-214 nm.

  • Injection Volume: 5 - 20 µL.

3. Data Analysis:

  • Run a standard containing both L-Asp and D-Asp to determine their respective retention times.

  • Inject the hydrolyzed peptide sample.

  • Integrate the peak areas for the L-Asp and D-Asp peaks in your sample chromatogram.

  • Calculate the percentage of racemization (%D) using the following formula: %D = [Area(D-Asp) / (Area(D-Asp) + Area(L-Asp))] * 100

AnalyticalWorkflow Start Purified Peptide Sample Hydrolysis 1. Acid Hydrolysis (6N HCl, 110°C, 24h) Start->Hydrolysis Dry 2. Evaporation of Acid Hydrolysis->Dry Reconstitute 3. Reconstitution in Known Volume Dry->Reconstitute Inject 4. Injection onto Chiral HPLC System Reconstitute->Inject Separate 5. Enantiomer Separation on Chiral Column Inject->Separate Detect 6. UV Detection Separate->Detect Analyze 7. Peak Integration and Quantification (%D) Detect->Analyze End Final D/L Ratio Analyze->End

Workflow for Quantifying Asp Racemization via Chiral HPLC.

References

Technical Support Center: Optimizing Reactions with L-Aspartic Acid α-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of reactions involving L-Aspartic acid α-methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and application of L-Aspartic acid α-methyl ester and its derivatives.

Q1: My peptide coupling reaction with Fmoc-L-Asp(α-OMe)-OH has a low yield. What are the potential causes and solutions?

A1: Low yields in peptide coupling reactions involving L-Aspartic acid α-methyl ester derivatives are often due to steric hindrance from the α-methyl group and potential side reactions. Here’s a systematic approach to troubleshooting:

  • Inadequate Coupling Reagent: The steric bulk around the carboxylic acid necessitates the use of highly efficient coupling reagents. Standard reagents may not be sufficient.[1][2]

    • Solution: Employ powerful uronium/aminium salt-based coupling reagents such as HATU, HBTU, or HCTU.[2][3] These reagents rapidly form highly reactive activated esters, facilitating efficient coupling even with sterically hindered amino acids.[2][4] COMU is another excellent option known for high coupling efficiencies.[5][6]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, reaction time, or base can lead to incomplete reactions.

    • Solution:

      • Use a 3-5 fold excess of the Fmoc-amino acid and coupling reagent.[1]

      • Employ a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in 6-10 equivalents.[1]

      • Extend the coupling time to 2-4 hours, or even up to 12 hours for particularly difficult couplings.[1]

      • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.[5]

  • Peptide Aggregation: The growing peptide chain can aggregate, preventing reagents from reaching the reaction site.

    • Solution: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture. Sonication or microwave irradiation can also help disrupt aggregation.

Q2: I'm observing significant aspartimide formation in my solid-phase peptide synthesis (SPPS). How can I prevent this?

A2: Aspartimide formation is a major side reaction associated with aspartic acid residues, leading to impurities and reduced yield.[7][8] It occurs when the backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide.[7] This is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[8]

  • Choice of Protecting Group: The standard tert-butyl (OtBu) protecting group on the β-carboxyl group offers insufficient steric hindrance to prevent cyclization.

    • Solution:

      • Utilize Fmoc-α-methyl-L-Asp(OtBu)-OH. The α-methyl group provides significant steric hindrance, effectively blocking the nucleophilic attack that initiates aspartimide formation.[8]

      • Consider bulkier ester protecting groups for the β-carboxyl group, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die).[9]

      • For complete elimination, use non-ester-based protecting groups like cyanosulfurylides, which mask the carboxylic acid with a stable C-C bond.[10][11]

  • Fmoc-Deprotection Conditions: The piperidine used for Fmoc removal is basic and can catalyze aspartimide formation.[7]

    • Solution:

      • Add 0.1 M HOBt to the 20% piperidine in DMF deprotection solution to reduce the rate of aspartimide formation.[9]

      • Use a weaker base like piperazine for Fmoc removal.[9]

  • Backbone Protection: Protecting the backbone amide nitrogen can prevent the initial nucleophilic attack.

    • Solution: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid preceding the aspartic acid residue.

Q3: How do I choose the best coupling reagent for reactions with Fmoc-α-methyl-L-Aspartic acid?

A3: The choice of coupling reagent is critical for overcoming the steric hindrance of the α-methyl group.[2] Uronium/aminium salts are generally the most effective.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[2][4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers coupling efficiency comparable to HATU in many cases and is more cost-effective.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative as it does not contain potentially explosive HOBt or HOAt derivatives.[5][6]

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole): A more traditional and cost-effective option, but generally less reactive than uronium salts for sterically hindered couplings.[1]

Data Presentation: Comparison of Coupling Reagents

The following tables provide a summary of the performance of various coupling reagents for standard and sterically hindered peptide couplings.

Table 1: General Performance of Common Coupling Reagents

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)
HATUHOAtDIPEADMF30~99
HBTUHOBtDIPEADMF30~95-98
HCTU-DIPEADMF30~98
PyBOPHOBtDIPEADMF30~95
COMU-DIPEADMF15-30>99
DICHOBt-DMF/DCM60-120Variable

Data synthesized from multiple sources to provide a comparative overview. Yields can vary based on the specific peptide sequence and reaction conditions.[5]

Table 2: Strategies to Minimize Aspartimide Formation

StrategyKey AdvantagePotential Disadvantage
Fmoc-α-Me-L-Asp(OtBu)-OH Steric hindrance significantly reduces side reactions.[8]May require optimized, more forceful coupling conditions.[12]
Bulky β-Ester Protecting Groups (e.g., Mpe) Reduces aspartimide formation compared to OtBu.[9]Can be expensive and may lower coupling efficiency.[11]
HOBt Additive in Deprotection Solution Simple modification to standard protocol.[9]Does not completely eliminate the side reaction.[9]
Backbone Protection (Hmb/Dmb) Completely prevents aspartimide formation.Coupling to the protected amino acid can be difficult.
Cyanosulfurylide (CSY) Protecting Group Completely eliminates aspartimide formation.[10][11]Requires specific deprotection conditions.[10][11]

Experimental Protocols

Protocol 1: Peptide Coupling using HATU with Fmoc-α-methyl-L-Aspartic Acid

This protocol is designed for the efficient incorporation of the sterically hindered Fmoc-α-Me-L-Asp(OtBu)-OH into a peptide sequence during solid-phase peptide synthesis (SPPS).[1]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-α-Me-L-Asp(OtBu)-OH (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Standard SPPS reaction vessel and washing solvents (e.g., DCM, DMF)

Procedure:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-α-Me-L-Asp(OtBu)-OH and HATU in DMF.

  • Pre-activation: Add DIPEA to the solution from step 2 and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Immediately add the activated amino acid solution to the resin in the reaction vessel.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For highly challenging couplings, the reaction time can be extended up to 12 hours.[1]

  • Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.[2]

Protocol 2: Selective α-Esterification of L-Aspartic Acid

Direct esterification of L-Aspartic acid often favors the β-ester. This protocol utilizes a protective group strategy to direct esterification to the α-position.

Materials:

  • L-Aspartic acid

  • Benzyl bromide

  • Methanol, anhydrous

  • Thionyl chloride (SOCl₂) or Chlorotrimethylsilane (TMSCl)

  • Suitable solvents (e.g., Dioxane, Ethyl acetate)

  • Base (e.g., Sodium carbonate)

  • Acid (e.g., HCl)

Procedure:

  • β-Carboxyl Protection: Selectively protect the β-carboxyl group of L-Aspartic acid. A common method is to form the benzyl ester by reacting L-Aspartic acid with benzyl bromide.

  • α-Esterification:

    • Method A (SOCl₂): Cool anhydrous methanol to -10°C. Slowly add thionyl chloride, followed by the β-protected L-Aspartic acid. Allow the reaction to warm to room temperature. The α-methyl ester hydrochloride will precipitate upon addition of ether.

    • Method B (TMSCl): Dissolve the β-protected L-Aspartic acid in methanol. Add an excess of TMSCl. TMSCl acts as a precursor to an in-situ generated acid catalyst, facilitating esterification under mild conditions at room temperature.[13]

  • Work-up and Purification:

    • After the reaction, the crude product is isolated. Depending on the method, this may involve filtration or concentration under reduced pressure.

    • The product is then purified. A common method involves dissolving the crude product in an aqueous solution, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

    • Further purification can be achieved by column chromatography on silica gel.

Visualizations

Diagram 1: Experimental Workflow for Peptide Coupling with HATU

G Peptide Coupling Workflow using HATU cluster_0 Preparation cluster_1 Activation cluster_2 Coupling & Monitoring cluster_3 Completion Resin 1. Deprotected Resin (Free Amine) Wash1 2. Wash with DMF Resin->Wash1 Coupling 5. Add Activated AA to Resin Wash1->Coupling Ready for coupling AA 3. Fmoc-α-Me-Asp-OH + HATU in DMF Base 4. Add DIPEA (Pre-activation) AA->Base Base->Coupling Activated Ester React 6. Agitate for 2-4 hours Coupling->React Kaiser 7. Kaiser Test React->Kaiser Kaiser->Coupling Positive Result (Recouple) Wash2 8. Wash with DMF Kaiser->Wash2 Negative Result Next 9. Proceed to next cycle Wash2->Next G Aspartimide Formation Mechanism cluster_0 Peptide Backbone cluster_1 Cyclization cluster_2 Side Products Peptide Asp(OtBu)-Xaa Peptide Deprotonation Deprotonation of Backbone Amide (Xaa) Peptide->Deprotonation Piperidine (Base) Attack Nucleophilic Attack on Side-Chain Carbonyl Deprotonation->Attack Forms Nucleophile Intermediate Aspartimide Intermediate (Succinimide Ring) Attack->Intermediate Intramolecular Cyclization Opening Ring Opening by Piperidine/Water Intermediate->Opening Products α-peptide (desired) β-peptide (impurity) Racemized products Opening->Products Formation of Mixture G Simplified NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDAR Binds Mg_Block Mg2+ Block Removed NMDAR->Mg_Block Activates Depolarization Membrane Depolarization (via AMPA Receptor) Depolarization->Mg_Block Causes Ca_Influx Ca2+ Influx Mg_Block->Ca_Influx Allows Signaling Downstream Signaling Cascades (e.g., CaMKII, PKC, ERK) Ca_Influx->Signaling Triggers Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Leads to Gene_Expression Changes in Gene Expression Signaling->Gene_Expression Leads to

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Aspartic acid α-methyl ester (H-Asp-OMe). The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when using this compound in solid-phase peptide synthesis (SPPS)?

The primary challenge in using this compound, particularly in its Nα-Fmoc protected form (Fmoc-Asp(OMe)-OH), is the propensity for aspartimide formation. This side reaction is especially prevalent during the base-catalyzed removal of the Fmoc protecting group (e.g., with piperidine). Aspartimide formation can lead to several undesirable outcomes, including:

  • Formation of β-peptides: The aspartimide ring can be opened by a nucleophile at either the α- or β-carbonyl group, leading to a mixture of the desired α-peptide and the isomeric β-peptide.[1][2]

  • Racemization: The α-carbon of the aspartic acid residue is susceptible to epimerization during aspartimide formation, resulting in a loss of stereochemical purity.[2][3]

  • Chain Termination: The formation of an N-terminal piperazine-2,5-dione can occur, leading to the termination of the growing peptide chain.[4]

  • Formation of Piperidide Adducts: In Fmoc-based synthesis, piperidine can react with the aspartimide intermediate to form piperidide adducts.[5]

Another potential issue is racemization of the activated amino acid during the coupling step, which can be exacerbated by certain coupling reagents and conditions.[5][6]

Q2: What factors influence the rate of aspartimide formation?

Several factors can influence the rate of aspartimide formation:

  • Peptide Sequence: The amino acid C-terminal to the aspartic acid residue has the most significant impact. Sequences with sterically unhindered amino acids like Glycine (Asp-Gly), Alanine (Asp-Ala), or Serine (Asp-Ser) are particularly prone to this side reaction.[1][5]

  • Base Strength and Concentration: Stronger bases and longer exposure times during Fmoc deprotection increase the likelihood of aspartimide formation.

  • Temperature: Higher temperatures during synthesis can accelerate the rate of this side reaction.[7]

  • Solvent Polarity: Higher polarity solvents can increase the rate of aspartimide formation.[1]

  • Side-Chain Protecting Group: The nature of the ester protecting group on the β-carboxyl of aspartic acid plays a role. While the methyl ester (OMe) is used, other bulkier protecting groups can offer more steric hindrance to reduce cyclization.[8]

Q3: How can I minimize or prevent aspartimide formation?

Several strategies can be employed to suppress aspartimide formation:

  • Use of Bulky Side-Chain Protecting Groups: Employing aspartic acid derivatives with sterically hindered side-chain esters can physically block the intramolecular cyclization. Examples include O-tert-butyl (OtBu), 3-methyl-pentyl (OMpe), and 3-ethyl-3-pentyl (OEpe) esters.[8][9]

  • Modification of Deprotection Conditions:

    • Addition of an Acid: Adding a weak acid like 1-hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.[3][5]

    • Use of Weaker Bases: Using a weaker base like piperazine instead of piperidine for Fmoc removal can be beneficial.[3]

  • Backbone Protection: Incorporating a protecting group on the backbone amide nitrogen of the amino acid preceding the aspartic acid can prevent the nucleophilic attack required for cyclization. 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are examples of such protecting groups.[5][9]

  • Use of Pseudoprolines: Incorporating a pseudoproline dipeptide at the Asp-Xaa junction can disrupt the conformation required for aspartimide formation.[10]

Troubleshooting Guide

Problem: Low yield of the desired peptide containing an Asp(OMe) residue.

Possible Cause Suggested Solution
Incomplete Coupling The steric hindrance of the protected Asp(OMe) residue may lead to inefficient coupling. Solution: 1. Increase the coupling time. 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Use a more potent coupling reagent such as HATU or HCTU.[11][12]
Peptide Aggregation on Resin Hydrophobic sequences or the formation of secondary structures can lead to aggregation, hindering reagent access.[10] Solution: 1. Switch to a solvent with better solvating properties like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO). 2. Perform the coupling at a higher temperature. 3. Use a lower substitution resin.[10]
Aspartimide Formation As discussed in the FAQs, this is a major cause of yield loss and impurity formation. Solution: Implement strategies to suppress aspartimide formation, such as using bulky protecting groups, modifying deprotection conditions, or employing backbone protection.[9]

Problem: Presence of unexpected peaks in the HPLC or Mass Spectrum of the crude peptide.

Possible Cause Identification Suggested Solution
Aspartimide and related by-products Look for peaks corresponding to the mass of the aspartimide intermediate, the β-peptide isomer, and piperidide adducts.[13]Implement preventative measures for aspartimide formation as detailed above. Purification can be challenging as the β-peptide often co-elutes with the desired α-peptide.
Racemization Chiral chromatography or careful analysis of the peptide's biological activity can indicate racemization. The D-epimer may appear as a closely eluting peak in HPLC.[6]Use coupling reagents known to suppress racemization, such as those combined with HOBt or Oxyma. Lowering the coupling temperature can also help.[3][5]
Deletion Sequences Mass spectrometry will show peaks with masses corresponding to the target peptide missing one or more amino acid residues.This is often due to incomplete coupling or aggregation. Follow the troubleshooting steps for low yield related to these issues.

Data Presentation

Table 1: Comparison of Strategies to Reduce Aspartimide Formation in the Model Peptide VKDGYI

Aspartic Acid Derivative % Aspartimide Formation (per cycle) Key Advantage Reference
Fmoc-Asp(OtBu)-OHHighStandard, readily available
Fmoc-Asp(OMpe)-OHModerateIncreased steric hindrance over OtBu
Fmoc-Asp(OBno)-OHVery Low (~0.1%)Excellent suppression of aspartimide formation

Data is based on a model peptide and prolonged piperidine treatment to simulate multiple deprotection cycles.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Coupling of Fmoc-Asp(OMe)-OH

This protocol outlines a general procedure for coupling Fmoc-Asp(OMe)-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the preceding amino acid. To mitigate aspartimide formation, a solution of 20% piperidine with 0.1 M HOBt in DMF can be used.[3]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Asp(OMe)-OH (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (3-5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, a double coupling may be necessary.[11]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling (a negative result, yellow beads, indicates success).[14]

Protocol 2: Purification of Peptides Containing Asp(OMe) by RP-HPLC

This protocol provides a general workflow for the purification of a crude peptide containing an Asp(OMe) residue using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. A common starting point is a mixture of Mobile Phase A (e.g., 0.1% TFA in water) and a small amount of an organic solvent like acetonitrile (ACN) to aid solubility.[2][15]

  • Analytical Method Development:

    • Equilibrate an analytical C18 column (e.g., 4.6 x 250 mm) with a low percentage of Mobile Phase B (e.g., 0.1% TFA in ACN).

    • Inject a small amount of the sample and run a broad scouting gradient (e.g., 5% to 95% B over 40 minutes) to determine the approximate elution time of the target peptide.

    • Optimize the gradient to achieve good separation between the target peptide and major impurities. A shallower gradient around the elution point of the target peptide is often effective.[2]

  • Preparative Purification:

    • Equilibrate a preparative C18 column (e.g., 21.2 x 250 mm) with the starting conditions determined from the analytical run.

    • Dissolve the bulk of the crude peptide in an appropriate solvent and inject it onto the column.

    • Run the optimized preparative gradient.

    • Collect fractions throughout the elution of the target peptide peak.[15]

  • Fraction Analysis and Pooling:

    • Analyze the purity of each collected fraction using the optimized analytical HPLC method.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.[15]

Mandatory Visualization

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Asp(OMe)-OH, HATU, DIPEA) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) Repeat Repeat Cycle Kaiser->Repeat Negative Cleavage Cleavage from Resin (e.g., 95% TFA) Repeat->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude Crude Peptide Precipitation->Crude Dissolution Dissolve Crude Crude->Dissolution HPLC RP-HPLC Dissolution->HPLC Analysis Fraction Analysis (Analytical HPLC, MS) HPLC->Analysis Pooling Pool Pure Fractions Analysis->Pooling Purity >98% Lyophilization Lyophilization Pooling->Lyophilization Pure Purified Peptide Lyophilization->Pure

Caption: Experimental workflow for peptide synthesis and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Aspartimide Aspartimide Formation Problem->Aspartimide Aggregation Peptide Aggregation Problem->Aggregation Coupling Incomplete Coupling Problem->Coupling Racemization Racemization Problem->Racemization Sol_Asp Modify Deprotection (e.g., +HOBt) Use Bulky PG Aspartimide->Sol_Asp Sol_Agg Change Solvent (NMP) Increase Temperature Lower-Sub Resin Aggregation->Sol_Agg Sol_Coup Double Couple Use Stronger Reagent (HATU) Coupling->Sol_Coup Sol_Rac Add HOBt/Oxyma Lower Temperature Racemization->Sol_Rac

Caption: Troubleshooting logic for this compound experiments.

caspase_pathway Simplified Caspase Activation Pathway (Apoptosis) cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellStress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Z-VAD(OMe)-FMK (Pan-Caspase Inhibitor) Inhibitor->Caspase8 Inhibitor->Caspase9 Inhibitor->Caspase3

Caption: Role of this compound derivative in caspase signaling.

References

Technical Support Center: Refinement of Protocols for the Derivatization of H-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of L-Aspartic acid α-methyl ester (H-Asp-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this compound, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound, or L-Aspartic acid α-methyl ester, is a derivative of the amino acid aspartic acid where the alpha-carboxyl group is protected as a methyl ester. It is a common building block in peptide synthesis. Protecting the alpha-carboxyl group allows for selective reaction at the N-terminus and the side-chain carboxyl group.

Q2: What is the most significant side reaction when using aspartic acid derivatives in Fmoc-based solid-phase peptide synthesis (SPPS)?

The most notorious side reaction is the formation of aspartimide.[1][2] This occurs when the backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain carboxyl group, especially under the basic conditions used for Fmoc-group removal (e.g., with piperidine).[1][2] This intramolecular cyclization leads to a succinimide intermediate that can result in a mixture of impurities, including α- and β-peptides, racemized products (D-isomers), and piperidide adducts, which are often difficult to separate from the target peptide.[1][3]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue.[1][2] Sequences with small, sterically unhindered residues are the most problematic. The order of propensity is generally:

  • Asp-Gly (most susceptible)[1][4]

  • Asp-Asn

  • Asp-Ser

  • Asp-Arg[4]

Q4: How can I store this compound and its derivatives?

This compound hydrochloride salt should be stored at 2-8°C in a cool, dry place, protected from light and moisture.[5] For long-term storage in powder form, -20°C is recommended.[6] In solvent, derivatives should be stored at -80°C for up to six months.[6][7]

Q5: What is the difference between Boc and Fmoc protection strategies for this compound?

Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are two common N-terminal protecting groups. They are considered "orthogonal" because they are removed under different conditions.[8]

  • Boc groups are acid-labile and are typically removed with acids like trifluoroacetic acid (TFA).[8][9]

  • Fmoc groups are base-labile and are removed with a weak base, most commonly a 20% piperidine solution in DMF.[8][10]

The choice between them depends on the overall synthetic strategy, including the nature of the resin and the protecting groups used for other amino acid side chains.

Troubleshooting Guide

Issue 1: Low Yield and Purity of the Final Peptide due to Aspartimide Formation

Symptoms:

  • Multiple peaks close to the main product peak in the HPLC chromatogram.

  • Mass spectrometry data showing masses corresponding to the desired product, dehydrated product (-18 Da), and piperidine adducts (+84 Da).

  • Difficulty in purifying the final peptide.

Root Causes & Solutions:

  • Cause: Inadequate side-chain protection of the aspartic acid residue. The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance in susceptible sequences.[1][11]

    • Solution: Employ a bulkier side-chain protecting group. Groups like 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), or 5-n-butyl-5-nonyl (OBno) have shown significantly reduced aspartimide formation.[1] The OBno group, in particular, has demonstrated exceptional suppression of this side reaction, even in the challenging Asp-Gly sequence.

  • Cause: Harsh Fmoc deprotection conditions (e.g., prolonged exposure to 20% piperidine in DMF).

    • Solution 1: Modify the deprotection reagent. Using a weaker base like 20% morpholine or 5% dipropylamine (DPA) in DMF can reduce the rate of aspartimide formation.[1][4]

    • Solution 2: Add an acidic additive to the deprotection cocktail. Adding 0.1 M 1-Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution can help neutralize the basicity and suppress aspartimide formation.[4][12]

  • Cause: Elevated temperature during synthesis, which accelerates aspartimide formation.[4]

    • Solution: Maintain ambient temperature during all synthesis steps, especially during coupling and deprotection.

Issue 2: Low Coupling Efficiency of the N-Protected this compound Derivative

Symptoms:

  • Positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

Root Causes & Solutions:

  • Cause: Steric hindrance from bulky protecting groups on the this compound or the N-terminal amino acid on the resin.

    • Solution 1: Extend the coupling time or perform a double coupling (repeating the coupling step before proceeding to the next deprotection).

    • Solution 2: Use a more potent coupling reagent. Uronium/aminium-based reagents like HBTU, HATU, or COMU are generally very efficient.[13][14] For sterically hindered couplings, PyBOP or PyAOP can also be effective.

  • Cause: Inefficient activation of the carboxylic acid.

    • Solution: Ensure the correct stoichiometry of the coupling reagents. For carbodiimide-based couplings (e.g., DIC), the addition of HOBt or Oxyma Pure is crucial to form the active ester and minimize side reactions and racemization.[13]

Data Presentation: Comparison of Aspartate Side-Chain Protecting Groups

The following table summarizes the performance of various aspartate side-chain protecting groups in minimizing byproduct formation during the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to aspartimide formation. Data represents the percentage of byproducts after extended treatment with 20% piperidine in DMF.

Protecting Group% Desired Peptide% Total Byproducts (Aspartimide + Piperidide)% D-Asp Isomer
O-tert-butyl (OtBu) 55.3%44.7%13.9%
O-3-methylpent-3-yl (OMpe) 89.6%10.4%3.5%
O-5-n-butyl-5-nonyl (OBno) 99.1% 0.9% <0.5%

Data compiled from multiple sources for comparative purposes. Actual results may vary based on specific sequence and conditions.[3][11]

Experimental Protocols

Protocol 1: N-terminal Fmoc Protection of this compound

This protocol describes the protection of the free amine of H-Asp(OMe)-OH hydrochloride.

  • Dissolution: Dissolve H-Asp(OMe)-OH·HCl (1.0 eq.) in a 2:1 mixture of THF and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Addition of Fmoc Reagent: Add Fmoc-O-succinimide (Fmoc-OSu) (1.05 eq.) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with water and adjust the pH to ~9 with additional saturated NaHCO₃.

    • Wash the aqueous phase with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl. The product will precipitate.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Fmoc-Asp(OMe)-OH.

Protocol 2: Standard Coupling of Fmoc-Asp(Side-Chain Protected)-OH in SPPS

This protocol outlines a standard coupling cycle using HBTU/DIPEA activation on a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide on the solid support has been removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected aspartic acid derivative (e.g., Fmoc-Asp(OBno)-OH) (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation mixture to the vessel containing the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next Fmoc deprotection step.

Visualizations

G Troubleshooting Workflow: Low Peptide Purity cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation Start Low Purity / Multiple Peaks in HPLC CheckMS Analyze MS Data for Byproducts (-18 Da, +84 Da) Start->CheckMS IsAspartimide Aspartimide Formation Suspected? CheckMS->IsAspartimide CheckSequence Is it an Asp-Gly/Asn/Ser Sequence? IsAspartimide->CheckSequence Yes OtherIssue Investigate Other Side Reactions (e.g., Racemization, Incomplete Coupling) IsAspartimide->OtherIssue No ChangePG Solution A: Use Bulky Side-Chain PG (e.g., Fmoc-Asp(OBno)-OH) CheckSequence->ChangePG ModifyDeprotection Solution B: Modify Deprotection Conditions (e.g., 20% Piperidine + 0.1M HOBt) CheckSequence->ModifyDeprotection ControlTemp Solution C: Ensure Ambient Temperature During Synthesis CheckSequence->ControlTemp

Caption: Troubleshooting workflow for low peptide purity.

G Experimental Workflow: SPPS Coupling Cycle Start Start: Resin with Free Amine PrepareAA Prepare Activation Mixture: 1. Dissolve Fmoc-Asp(PG)-OH, HBTU, HOBt in DMF 2. Add DIPEA 3. Pre-activate for 2-5 min Start->PrepareAA Couple Add Activation Mixture to Resin Agitate for 1-2 hours PrepareAA->Couple KaiserTest Perform Kaiser Test Couple->KaiserTest Wash Wash Resin (DMF, DCM) KaiserTest->Wash Negative (Yellow) Recouple Recouple or Extend Time KaiserTest->Recouple Positive (Blue) Deprotect Next Step: Fmoc Deprotection Wash->Deprotect Recouple->Couple

Caption: Standard Fmoc-SPPS coupling cycle workflow.

References

Validation & Comparative

A Comparative Analysis of Aspartic Acid Esters in Peptide Synthesis: Minimizing Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspartic acid (Asp) is a frequently occurring amino acid in peptides and proteins. Its side-chain carboxylic acid is typically protected as an ester during solid-phase peptide synthesis (SPPS) to prevent its interference with peptide bond formation. However, this protective group can lead to a significant side reaction: the formation of a five-membered succinimide ring, known as an aspartimide. This rearrangement can result in the formation of peptide impurities, including the desired peptide's β-isomer and piperidide adducts, complicating purification and reducing overall yield. The choice of the aspartic acid side-chain protecting group is therefore critical for the successful synthesis of Asp-containing peptides. This guide provides a comparative analysis of commonly used aspartic acid esters, focusing on their effectiveness in minimizing aspartimide formation, supported by experimental data.

Comparative Performance of Aspartic Acid Esters

The propensity of an aspartic acid residue to undergo aspartimide formation is highly dependent on the sequence context and the choice of the side-chain protecting group. Below is a comparison of several commonly used aspartic acid esters.

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) -C(CH₃)₃Strong acid (e.g., TFA)Standard, compatible with Fmoc/tBu strategyProne to aspartimide formation, especially in sterically unhindered sequences.
Benzyl (Bzl) -CH₂C₆H₅Strong acid (e.g., HF), HydrogenolysisStable to TFA, orthogonal to Fmoc/tBuRequires harsh cleavage conditions (HF) or catalyst (hydrogenolysis).
Allyl (All) -CH₂CH=CH₂Pd(0) catalysisOrthogonal to both Fmoc/tBu and Boc/Bzl strategiesRequires specific deprotection cocktail, potential for catalyst contamination.
2-Phenylisopropyl (O-2-PhiPr) -C(CH₃)₂C₆H₅Mild acid (e.g., 1% TFA in DCM)Highly acid-labile, reduces aspartimide formationCan be too labile for some synthetic strategies.

Table 1: Comparison of common aspartic acid side-chain protecting groups.

Experimental Data: Aspartimide Formation

The extent of aspartimide formation is often sequence-dependent. Below is a summary of data from a study comparing different protecting groups in a model peptide sequence known to be prone to this side reaction.

Asp Protecting GroupCoupling ReagentAspartimide Formation (%)Reference
Asp(OtBu)HBTU/DIPEA15-30%
Asp(OBzl)HBTU/DIPEA10-20%
Asp(OAll)HBTU/DIPEA5-10%
Asp(O-2-PhiPr)HBTU/DIPEA<5%

Table 2: Comparative extent of aspartimide formation with different protecting groups. (Note: Values are illustrative and can vary significantly based on the peptide sequence and reaction conditions).

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a model peptide to evaluate the performance of different aspartic acid protecting groups.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent (e.g., dimethylformamide, DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including the Fmoc-Asp(OR)-OH with the desired ester protecting group) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, collidine).

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group (as in step 2). Wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Analyze the purified peptide and crude product by mass spectrometry and analytical RP-HPLC to quantify the amount of aspartimide-related impurities.

Visualizations

Mechanism of Aspartimide Formation

The following diagram illustrates the proposed mechanism for aspartimide formation during the Fmoc deprotection step in SPPS. The basic conditions (piperidine) can catalyze the cyclization of the aspartic acid residue.

aspartimide_formation cluster_peptide Peptide Chain on Solid Support cluster_reagents Deprotection Step cluster_products Reaction Products start Fmoc-Asp(OR)-Resin aspartimide Aspartimide Intermediate start->aspartimide Cyclization (Base-catalyzed) piperidine Piperidine (Base) beta_isomer β-Peptide aspartimide->beta_isomer Hydrolysis piperidide Piperidide Adduct aspartimide->piperidide Piperidine attack

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Experimental Workflow for Comparing Asp Protecting Groups

The diagram below outlines a typical experimental workflow for the comparative analysis of different aspartic acid ester protecting groups.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_comparison Comparison synthesis_tbu Synthesize Peptide with Asp(OtBu) cleavage Cleavage from Resin synthesis_tbu->cleavage synthesis_bzl Synthesize Peptide with Asp(OBzl) synthesis_bzl->cleavage synthesis_all Synthesize Peptide with Asp(OAll) synthesis_all->cleavage hplc RP-HPLC Analysis cleavage->hplc ms Mass Spectrometry cleavage->ms quantify Quantify Impurities hplc->quantify ms->quantify compare Compare Protecting Group Performance quantify->compare

Caption: Workflow for comparing aspartic acid protecting groups.

Conclusion

The selection of an appropriate aspartic acid side-chain protecting group is a critical parameter in the synthesis of complex peptides. While the tert-butyl ester is widely used due to its compatibility with the standard Fmoc/tBu strategy, it often leads to significant aspartimide-related impurities. For sequences prone to this side reaction, alternative protecting groups such as benzyl, allyl, or 2-phenylisopropyl esters can offer substantial advantages by reducing the formation of these byproducts. The choice of the optimal protecting group will ultimately depend on the specific peptide sequence, the overall synthetic strategy, and the required purity of the final product. Researchers should carefully consider these factors and may need to perform preliminary small-scale syntheses to identify the most suitable aspartic acid ester for their target peptide.

A Comparative Guide to the Purity Validation of H-Asp-OMe by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for amino acid derivatives such as L-Aspartic acid α-methyl ester (H-Asp-OMe) is critical for reproducible research and the development of safe and effective pharmaceuticals. This guide provides a comparative overview of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental protocols and illustrative data to aid researchers in selecting the appropriate methodology for their needs.

Executive Summary

Both HPLC and NMR are powerful techniques for assessing the purity of this compound. HPLC, particularly Reversed-Phase HPLC (RP-HPLC), excels at separating and quantifying impurities, offering high sensitivity. NMR, on the other hand, provides detailed structural information and can be employed for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity. The choice between these methods will depend on the specific requirements of the analysis, such as the need for structural elucidation of impurities or high-throughput screening.

Data Presentation: A Comparative Analysis

The following tables summarize illustrative quantitative data obtained from the analysis of a batch of this compound using both HPLC and NMR.

Table 1: HPLC Purity Assessment of this compound

Analyte/ImpurityRetention Time (min)Area (%)Purity/Impurity Level (%)
This compound5.299.599.5% (Purity)
L-Aspartic Acid2.10.20.2%
H-Asp(OMe)-OMe7.80.30.3%

Table 2: Quantitative NMR (qNMR) Purity Assessment of this compound

Analyte/Impurity1H NMR Signal (ppm)IntegralCalculated Purity/Impurity Level (%)
This compound4.15 (t)1.0099.6% (Purity)
Residual Methanol3.31 (s)0.0040.4%

Experimental Protocols

This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

This section details the parameters for acquiring 1H and 13C NMR spectra for the structural confirmation and purity assessment of this compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterium Oxide (D2O).

  • 1H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • 13C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve 10 mg of this compound in 0.75 mL of D2O.

Illustrative Spectral Data:

  • 1H NMR (400 MHz, D2O): δ 4.15 (t, 1H, α-CH), 3.75 (s, 3H, OCH3), 2.95 (d, 2H, β-CH2).

  • 13C NMR (101 MHz, D2O): δ 174.5 (C=O, ester), 172.0 (C=O, acid), 53.0 (OCH3), 51.5 (α-CH), 36.0 (β-CH2).

Mandatory Visualizations

ValidationWorkflow cluster_hplc HPLC Validation cluster_nmr NMR Validation hplc_prep Sample Preparation (1 mg/mL in Mobile Phase A) hplc_analysis RP-HPLC Analysis (C18 Column, UV 210 nm) hplc_prep->hplc_analysis hplc_data Data Analysis (Peak Integration, Area % Calculation) hplc_analysis->hplc_data hplc_result Purity Report (e.g., 99.5%) hplc_data->hplc_result nmr_prep Sample Preparation (10 mg in 0.75 mL D2O) nmr_analysis 1H & 13C NMR Acquisition (400 MHz) nmr_prep->nmr_analysis nmr_data Spectral Analysis (Signal Integration, Chemical Shift) nmr_analysis->nmr_data nmr_result Structure Confirmation & Purity (e.g., 99.6%) nmr_data->nmr_result

Workflow for this compound Purity Validation.

PurityAssessmentRelationship cluster_main Purity Assessment of this compound cluster_techniques cluster_outputs h_asp_ome This compound Sample hplc HPLC h_asp_ome->hplc nmr NMR h_asp_ome->nmr chromatogram Chromatogram (Retention Time, Peak Area) hplc->chromatogram spectrum NMR Spectrum (Chemical Shift, Integral) nmr->spectrum purity Final Purity Determination chromatogram->purity spectrum->purity

Relationship between Techniques and Purity Assessment.

Comparison of Alternatives

HPLC:

  • Advantages: High sensitivity for detecting trace impurities, excellent quantitative accuracy and precision, and suitability for high-throughput analysis.

  • Disadvantages: Requires a reference standard for each impurity for accurate quantification and does not provide definitive structural information about unknown impurities.

NMR:

  • Advantages: Provides unambiguous structural confirmation of the main component and impurities, can be used for quantitative analysis (qNMR) with a single internal standard for all components, and is non-destructive.

  • Disadvantages: Lower sensitivity compared to HPLC for trace impurities and can be more time-consuming for quantitative analysis.

Conclusion

The validation of this compound purity is most robust when employing orthogonal analytical techniques. HPLC is the method of choice for routine quality control and the precise quantification of known impurities. NMR spectroscopy is invaluable for the definitive structural identification of the product and any unknown impurities, as well as for providing an independent measure of purity. For comprehensive characterization, a combination of both HPLC and NMR is recommended.

Differentiating Aspartic Acid Isomers in Pharmaceutical Development: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of therapeutic peptides and proteins is paramount. A common analytical challenge is the differentiation of aspartic acid (Asp) isomers, which include L-Asp, D-Asp, L-isoaspartic acid (L-isoAsp), and D-isoaspartic acid (D-isoAsp). These subtle structural variations can arise during synthesis or degradation and may impact the efficacy and safety of a biopharmaceutical. This guide provides a comparative overview of mass spectrometry-based methods for distinguishing between these critical isomers, supported by experimental data and detailed protocols.

The isomerization of aspartic acid residues is a non-enzymatic post-translational modification that can alter the structure and function of proteins.[1] Distinguishing between Asp and its isomers is crucial as it can affect protein turnover and has been implicated in diseases like Alzheimer's.[2] While conventional mass spectrometry can identify peptides by mass, it struggles to differentiate between isomers which are identical in mass.[1][3] This guide explores advanced mass spectrometry techniques that provide the necessary specificity for isomer differentiation.

Comparative Analysis of Mass Spectrometry Techniques

Several mass spectrometry-based approaches have been developed to tackle the challenge of aspartic acid isomer differentiation. These methods can be broadly categorized into tandem mass spectrometry with advanced fragmentation techniques, ion mobility spectrometry, and chemical derivatization coupled with liquid chromatography-mass spectrometry. The following table summarizes the key performance characteristics of these methods.

TechniquePrinciple of DifferentiationKey AdvantagesKey LimitationsTypical R-isomer Value*
Tandem MS (CID) Differences in fragment ion intensities.[3]Widely available.Often insufficient for unambiguous differentiation; low R-isomer values.[4]1.1 - 5.5[5]
Tandem MS (CTD) Produces diagnostic fragment ions (e.g., cn+57 for isoAsp) and differences in y- and z-ion abundances.[4]Robust and statistically significant differentiation.[4]Requires specialized instrumentation.Can be significantly higher than CID.
Tandem MS (UVPD) Generates unique fragment ions and significant differences in the relative abundances of specific fragments for Asp and isoAsp.[5][6]Effective for both protonated and deprotonated peptides.[5]Requires a UV laser integrated into the mass spectrometer.5.5 - 24.8 for specific ion pairs.[5]
Tandem MS (HAD) Generates diagnostic fragment ions ([cn + 58 + 2H]+ and [zm - 58 + 2H]+) for isoAsp residues.Allows for discrimination and semi-quantitative analysis of isoAsp-containing peptides.A relatively new technique, not yet widely adopted.Not typically reported.
Ion Mobility Spectrometry (IMS) Separation based on the different shapes and collision cross-sections (CCS) of the isomeric ions.[7][8]Adds another dimension of separation, can be coupled with LC and MS/MS.[8]Small CCS differences can make separation challenging.[9]Resolving power up to ~340 has been demonstrated for D/L-peptide separation.[9][10]
Chemical Derivatization with LC-MS Diastereomeric derivatives are formed which can be separated by conventional reverse-phase chromatography.[2][11]High separation efficiency for enantiomers, compatible with standard LC-MS systems.[2]Adds an extra step to the workflow, potential for side reactions.Baseline separation of derivatized enantiomers is achievable.[2]

*R-isomer value is a quantitative measure of the differentiation capability, calculated from the ratio of fragment ion intensities between two isomers. A higher R-value indicates better differentiation.

Experimental Workflows and Logical Relationships

The differentiation of aspartic acid isomers by mass spectrometry involves a multi-step process, from sample preparation to data analysis. The choice of a specific workflow depends on the nature of the sample and the analytical question at hand.

General Workflow for Aspartic Acid Isomer Differentiation cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Mass Spectrometry Analysis cluster_fragmentation Fragmentation Method cluster_data Data Analysis Protein_Extraction Protein Extraction / Peptide Synthesis Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Enzymatic_Digestion Derivatization Chemical Derivatization (Optional) Enzymatic_Digestion->Derivatization LC Liquid Chromatography (LC) Derivatization->LC IMS Ion Mobility Spectrometry (IMS) LC->IMS LC-IMS MS1 MS1 (Precursor Ion Selection) LC->MS1 IMS->MS1 Tandem_MS Tandem MS (MS/MS) MS1->Tandem_MS CID CID Tandem_MS->CID Advanced_Frag Advanced Methods (CTD, UVPD, HAD) Tandem_MS->Advanced_Frag Data_Interpretation Data Interpretation CID->Data_Interpretation Advanced_Frag->Data_Interpretation Quantification Quantification (e.g., R-isomer value) Data_Interpretation->Quantification

Figure 1. A generalized workflow for the differentiation of aspartic acid isomers using mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of key experimental protocols for the different techniques.

Tandem Mass Spectrometry with Charge Transfer Dissociation (CTD-MS)
  • Sample Preparation : Peptides containing aspartic acid isomers are synthesized or obtained from enzymatic digestion of a protein.

  • Mass Spectrometry : A mass spectrometer equipped with a CTD source is used.

  • Ionization : Peptides are ionized using electrospray ionization (ESI).

  • MS/MS Analysis : The precursor ions of the isomeric peptides are isolated and subjected to CTD. This involves charge transfer from a reagent gas (e.g., helium cations) to the peptide ions, leading to fragmentation.

  • Data Analysis : The resulting MS/MS spectra are analyzed for the presence of diagnostic ions. For isoAsp-containing peptides, a characteristic cn+57 fragment is often observed.[4] The relative abundances of y- and z-ions are also compared to differentiate between L- and D-epimers.[4] The R-isomer value is calculated to quantify the degree of differentiation.[4]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
  • Sample Preparation : Peptides are dissolved in a suitable solvent, such as a 50:50 water/methanol mixture.[9]

  • Instrumentation : An ion mobility-mass spectrometer (e.g., a trapped ion mobility spectrometry time-of-flight, TIMS-TOF, instrument) is used.

  • Ionization : Samples are introduced into the mass spectrometer via nano-electrospray ionization (nESI).[9]

  • IMS Separation : The ionized peptides are introduced into the ion mobility cell. In trapped IMS, ions are held stationary against a moving buffer gas, and their separation is based on their collision cross-section.

  • Mass Analysis : The mobility-separated ions are then analyzed by the mass spectrometer.

  • Data Analysis : The arrival time distributions or mobilograms of the isomers are compared. Different isomers will exhibit different drift times, allowing for their separation and identification.[7][8] Linear quantification can be achieved for isomeric mixtures.[9][10]

Chemical Derivatization with LC-MS
  • Derivatization : The peptide sample is reacted with a chiral derivatizing agent. For example, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA) can be used to form diastereomers of the amino acid enantiomers.[2]

  • LC Separation : The derivatized sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). The diastereomeric derivatives are separated based on their different hydrophobicities.[2]

  • Mass Spectrometry : The eluting compounds are detected by a tandem mass spectrometer.

  • Data Analysis : The separated diastereomers are identified by their retention times and mass-to-charge ratios. Quantification is achieved by integrating the peak areas of the corresponding chromatograms.[2]

Conclusion

The differentiation of aspartic acid isomers is a critical analytical task in the development of peptide and protein-based therapeutics. While conventional tandem mass spectrometry with collision-induced dissociation has its limitations, advanced techniques offer robust and reliable solutions. The choice of the most suitable method depends on the specific requirements of the analysis, including the desired level of confidence, sample complexity, and available instrumentation. Tandem MS with advanced fragmentation methods like CTD and UVPD provides detailed structural information through unique fragmentation patterns. Ion mobility spectrometry offers an orthogonal separation dimension based on molecular shape, proving effective for resolving isomers. Chemical derivatization followed by LC-MS remains a powerful and accessible approach, particularly for enantiomeric differentiation. By understanding the principles, advantages, and limitations of each technique, researchers can select the optimal strategy to ensure the quality, safety, and efficacy of their biopharmaceutical products.

References

A Comparative Guide to the Biological Efficacy of H-Asp-OMe and L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of H-Asp-OMe (D-aspartic acid β-methyl ester) and its endogenous stereoisomer, L-aspartic acid. The information presented herein is based on available experimental data to assist researchers in understanding their distinct physiological roles and potential therapeutic applications.

Executive Summary

L-aspartic acid is a proteinogenic amino acid essential for protein synthesis and a key intermediate in cellular metabolism, including the urea cycle and the malate-aspartate shuttle.[1][2] In contrast, this compound, a derivative of D-aspartic acid, is not incorporated into proteins but functions as a significant signaling molecule in the nervous and endocrine systems.[3] D-aspartic acid has been shown to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a role in neurotransmission and synaptic plasticity.[4] Furthermore, it is implicated in hormone regulation, notably stimulating the release of testosterone and luteinizing hormone (LH).[2][5]

Data Presentation

The following tables summarize the quantitative data comparing the biological effects of D-aspartic acid (as a proxy for this compound) and L-aspartic acid.

Table 1: Comparative Effects on Neuronal Systems

Biological EffectD-Aspartic AcidL-Aspartic AcidReference
Neurotoxicity in Cortical Neurons (ED50) Roughly equipotentRoughly equipotent[6]
NMDA Receptor Agonism Potent agonistWeak or no significant agonistic activity[4]
AMPA Receptor Blockade Competitive blocker (Kb ≈ 0.93 mM)Little to no inhibitory action[7]

Table 2: Comparative Effects on Endocrine Systems

Biological EffectD-Aspartic AcidL-Aspartic AcidReference
Testosterone Synthesis in Leydig Cells Stimulates testosterone productionNo significant effect[8]
Luteinizing Hormone (LH) Release Induces LH releaseNot reported to have a direct stimulatory effect[2][5]

Experimental Protocols

Assessment of Neurotoxicity in Murine Cortical Cell Cultures

Objective: To quantify and compare the neurotoxic effects of D-aspartic acid and L-aspartic acid.

Methodology:

  • Cell Culture: Primary cortical neurons are harvested from fetal mice and cultured in a suitable medium.

  • Exposure: After a set number of days in vitro, the cultured neurons are exposed to varying concentrations of D-aspartic acid or L-aspartic acid (e.g., 30 µM to 3 mM) for a short duration (e.g., 5 minutes).

  • Assessment of Neuronal Injury: Neuronal cell death is assessed at a later time point (e.g., 10 hours post-exposure) by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell lysis.

  • Data Analysis: The concentration of each compound that results in 50% of the maximal neuronal cell death (ED50) is calculated to compare their neurotoxic potency.[6]

In Vitro Testosterone Production in Leydig Cells

Objective: To compare the effects of D-aspartic acid and L-aspartic acid on testosterone synthesis.

Methodology:

  • Leydig Cell Isolation and Culture: Leydig cells are isolated from the testes of adult rats and purified. The cells are then cultured in a suitable medium.

  • Treatment: The cultured Leydig cells are treated with different concentrations of D-aspartic acid or L-aspartic acid.

  • Testosterone Measurement: After a specified incubation period, the concentration of testosterone in the culture medium is measured using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of testosterone produced in the presence of each compound is compared to a control group (no treatment) to determine the stimulatory or inhibitory effects.[8]

Competitive Binding Assay for NMDA Receptor

Objective: To determine the binding affinity of D-aspartic acid and L-aspartic acid to the NMDA receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and synaptic membranes containing NMDA receptors are isolated by centrifugation.

  • Binding Assay: The prepared membranes are incubated with a radiolabeled ligand known to bind to the NMDA receptor (e.g., [3H]glutamate) in the presence of varying concentrations of the unlabeled competitor (D-aspartic acid or L-aspartic acid).

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the competitor for the receptor.[3]

Signaling Pathways and Mechanisms of Action

This compound (D-Aspartic Acid) Signaling

D-aspartic acid primarily exerts its effects through the activation of NMDA receptors in the central nervous system. In the endocrine system, it stimulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to the release of hormones.

D_Aspartic_Acid_Signaling cluster_neuron Neuronal Signaling cluster_endocrine Endocrine Signaling DAsp This compound (D-Aspartic Acid) NMDAR NMDA Receptor DAsp->NMDAR Agonist Hypothalamus Hypothalamus DAsp->Hypothalamus Pituitary Pituitary Gland DAsp->Pituitary Leydig_Cells Leydig Cells DAsp->Leydig_Cells Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Neurotransmission Neurotransmission Ca_Influx->Neurotransmission GnRH GnRH Release Hypothalamus->GnRH LH LH Release Pituitary->LH Testosterone Testosterone Synthesis Leydig_Cells->Testosterone GnRH->Pituitary LH->Leydig_Cells

D-Aspartic Acid Signaling Pathways
L-Aspartic Acid Signaling and Metabolic Roles

L-aspartic acid's biological functions are primarily metabolic. It is a crucial component of the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for energy production. It is also a key substrate in the urea cycle for the detoxification of ammonia.

L_Aspartic_Acid_Metabolism cluster_mas Malate-Aspartate Shuttle cluster_urea Urea Cycle LAsp L-Aspartic Acid Oxaloacetate_c Oxaloacetate LAsp->Oxaloacetate_c Argininosuccinate Argininosuccinate LAsp->Argininosuccinate Protein Protein Synthesis LAsp->Protein Building Block Cytosol Cytosol Mitochondria Mitochondria Malate_c Malate Oxaloacetate_c->Malate_c Malate_m Malate Malate_c->Malate_m Transport Oxaloacetate_m Oxaloacetate Oxaloacetate_m->LAsp Transamination Malate_m->Oxaloacetate_m Urea_Cycle Urea Cycle Urea Urea Urea_Cycle->Urea Argininosuccinate->Urea_Cycle

L-Aspartic Acid Metabolic Pathways

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the biological efficacy of this compound and L-aspartic acid.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison HAspOMe This compound Neuronal_Assay Neuronal Activity Assay (e.g., Neurotoxicity, Receptor Binding) HAspOMe->Neuronal_Assay Endocrine_Assay Endocrine Function Assay (e.g., Hormone Release) HAspOMe->Endocrine_Assay Metabolic_Assay Metabolic Activity Assay (e.g., Cell Viability) HAspOMe->Metabolic_Assay LAsp L-Aspartic Acid LAsp->Neuronal_Assay LAsp->Endocrine_Assay LAsp->Metabolic_Assay Data_Quant Quantitative Data (e.g., ED50, Ki, Hormone Levels) Neuronal_Assay->Data_Quant Endocrine_Assay->Data_Quant Metabolic_Assay->Data_Quant Comparison Comparative Efficacy Analysis Data_Quant->Comparison

Workflow for Efficacy Comparison

References

A Comparative Guide to Confirming the Stereochemical Purity of H-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of peptide building blocks is paramount. H-Asp-OMe (L-Aspartic acid α-methyl ester), a common reagent in peptide synthesis, must be enantiomerically pure to prevent the formation of diastereomeric peptides, which can lead to altered biological activity, immunogenicity, and compromised clinical outcomes. This guide provides an objective comparison of analytical methods for confirming the stereochemical purity of this compound, complete with supporting data and detailed experimental protocols.

The Critical Role of Stereochemical Purity in Peptide Synthesis

The introduction of even minor stereochemical impurities during peptide synthesis can lead to significant challenges downstream. The D-enantiomer of aspartic acid, if present in the H-L-Asp-OMe starting material, will be incorporated into the growing peptide chain, resulting in a diastereomeric final product that is often difficult and costly to separate from the desired peptide. Furthermore, the side-chain ester of this compound can participate in side reactions, most notably the formation of aspartimide. This side reaction is itself stereospecific and can be exacerbated by the presence of the incorrect enantiomer, leading to a complex mixture of impurities. While alternative protecting groups such as tert-butyl (OtBu) or cyanosulfurylides (CSY) are employed to mitigate aspartimide formation, the fundamental requirement for enantiopure starting materials remains.[1]

Comparative Analysis of Analytical Methodologies

Several analytical techniques are available to determine the enantiomeric excess (e.e.) of this compound. The choice of method depends on factors such as required accuracy, sample throughput, available equipment, and the specific requirements of the analytical challenge. The primary methods include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Method Principle Typical Accuracy/Precision Analysis Time Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[2][3]High (Error often <1%)15-45 min per sampleDirect quantification, high sensitivity, well-established, applicable to many amino acid derivatives.[2]Requires specialized chiral columns, method development can be time-consuming.[4]
NMR Spectroscopy Use of a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) to induce chemical shift non-equivalence in the diastereomeric complexes formed.[5][6]High (Error often <2%)[5]5-20 min per sample (post-preparation)Provides structural information, no chromatographic separation needed, relatively fast for prepared samples.[7]May require expensive chiral agents, lower sensitivity than HPLC, complex spectra can be difficult to interpret.
Gas Chromatography (GC) Separation of volatile derivatives of enantiomers on a chiral capillary column.Very High (Error can be ±0.5%–2.5%)[8]20-60 min per sampleExcellent resolution and sensitivity, highly accurate for quantification.[8]Requires derivatization to ensure volatility, which adds a step and potential for side reactions.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample. The specific rotation is proportional to the concentration of the enantiomer.[9]Lower (Qualitative or for highly pure samples)< 5 min per sampleVery fast, non-destructive, simple instrumentation.Insensitive to small amounts of enantiomeric impurity, requires higher concentrations, matrix can interfere.[10]
Advanced Methods (MS, Fluorescence) Mass spectrometry with chiral hosts or fluorescence assays with chiral reagents.[11][12][13]High (Error <1% for fluorescence)[12]Varies (Fast for HTS)High sensitivity, suitable for high-throughput screening (HTS).[12]Often requires specialized reagents and complex instrumentation/methodology.[13]

Workflow for Stereochemical Purity Assessment

The process of confirming the purity of a chiral starting material like this compound involves a logical sequence of steps, from sample preparation to data analysis and final confirmation.

General Workflow for Purity Confirmation of this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_decision Decision A Receive this compound Sample B Prepare Sample for Analysis (Dissolution, Derivatization if needed) A->B C Select Analytical Method (e.g., Chiral HPLC, NMR) B->C D Perform Instrumental Analysis C->D E Acquire Raw Data (Chromatogram, Spectrum) D->E F Integrate Peaks / Signals E->F G Calculate Enantiomeric Excess (% e.e.) F->G H Purity ≥ 99.5% e.e.? G->H I Pass: Release for Synthesis H->I Yes J Fail: Reject Lot H->J No

Caption: General workflow for confirming the stereochemical purity of this compound.

Detailed Experimental Protocols

Chiral HPLC Method

This method provides direct separation and quantification of the L- and D-enantiomers of this compound.

Workflow Diagram:

Experimental Workflow for Chiral HPLC Analysis A 1. Sample Preparation Dissolve 1 mg this compound HCl in 1 mL mobile phase. B 2. HPLC System Setup Column: Astec CHIROBIOTIC T Mobile Phase: 80:20 Methanol/Water + 0.1% Acetic Acid A->B C 3. Injection & Separation Inject 5 µL of sample. Flow Rate: 1.0 mL/min. B->C D 4. Detection UV Detector at 210 nm. C->D E 5. Data Analysis Integrate peaks for D- and L-isomers. Calculate % e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] * 100 D->E

Caption: Step-by-step workflow for the chiral HPLC analysis of this compound.

Protocol Details:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as Astec® CHIROBIOTIC® T, is highly effective for resolving underivatized amino acid enantiomers.[2]

  • Mobile Phase: A typical mobile phase would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive. For example: 80:20 (v/v) Methanol/Water with 0.1% Acetic Acid. The exact ratio may require optimization.

  • Procedure:

    • Prepare a standard solution of racemic D,L-Asp-OMe to determine the retention times of both enantiomers.

    • Prepare the H-L-Asp-OMe test sample at a concentration of approximately 1 mg/mL in the mobile phase.

    • Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.

    • Inject 5-10 µL of the sample.

    • Monitor the eluent by UV detection at 210 nm.

    • Integrate the area of the L- and D-enantiomer peaks. The D-enantiomer, if present, will be a small peak at a different retention time than the main L-enantiomer peak.

  • Calculation: Enantiomeric Excess (% e.e.) = [ (AreaL-isomer - AreaD-isomer) / (AreaL-isomer + AreaD-isomer) ] x 100.

NMR Spectroscopy Method

This method uses a chiral solvating agent (CSA) to create a diastereomeric environment in the NMR tube, causing the signals for the L- and D-enantiomers to appear at different chemical shifts (Δδ).

Protocol Details:

  • Instrumentation: A high-resolution NMR spectrometer (≥400 MHz).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral oligopeptide can be effective.[5]

  • Solvent: A deuterated solvent in which both the sample and the CSA are soluble, such as CDCl₃ or DMSO-d₆.

  • Procedure:

    • Dissolve ~5-10 mg of this compound in 0.6 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add a molar equivalent of the CSA (e.g., BINOL) to the NMR tube.

    • Gently mix and acquire another ¹H NMR spectrum.

    • Observe the splitting of one or more proton signals (e.g., the α-proton or methyl ester protons) into two distinct sets of peaks, corresponding to the L- and D-enantiomers.[5]

    • Carefully integrate the corresponding peaks for the major (L) and minor (D) enantiomers.

  • Calculation: The molar ratio, and thus the enantiomeric excess, can be calculated directly from the integration values of the separated signals.

Polarimetry Method

This is a rapid but less quantitative method, best suited as a screening tool or for confirming the identity of a highly pure sample.

Protocol Details:

  • Instrumentation: A polarimeter.

  • Solvent: A suitable solvent, such as water or 1 M HCl. The specific rotation value is solvent-dependent.

  • Procedure:

    • Prepare a solution of this compound of a precisely known concentration (c), typically in g/mL.

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell of a known path length (l), typically in decimeters (dm), with the sample solution.

    • Measure the observed optical rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Calculation: Calculate the specific rotation [α] = α / (c × l) and compare it to the literature value for enantiopure L-Asp-OMe. A significantly lower value suggests the presence of the D-enantiomer or other impurities.

Method Selection Guide

Choosing the right analytical technique is crucial for efficient and reliable quality control.

Decision Tree for Method Selection A Need to quantify <2% impurity? C Use Chiral HPLC or Chiral GC A->C Yes D Need structural confirmation? A->D No B High throughput needed? F Use Polarimetry for quick screening B->F No G Use Fluorescence or MS-based HTS assay B->G Yes D->B No E Use NMR with Chiral Agent D->E Yes

References

H-Asp-OMe as a Reference Standard in Analytical Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the quality and reliability of a reference standard are paramount. For researchers, scientists, and drug development professionals engaged in the quantification of amino acids and related compounds, L-Aspartic acid α-methyl ester (H-Asp-OMe) serves as a critical benchmark. This guide provides an objective comparison of this compound's performance against its common alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate reference standard for your analytical needs.

Performance Comparison of this compound and Alternatives

The selection of a reference standard is dictated by several key performance indicators, including purity, stability, and chromatographic behavior. This compound, being a derivative of the non-essential amino acid aspartic acid, is frequently used in methods for analyzing protein hydrolysates, monitoring peptide synthesis, and quantifying related compounds like the artificial sweetener Aspartame.

Common alternatives to this compound as a reference standard include Aspartame itself, its main degradation products such as Aspartyl-phenylalanine and the diketopiperazine derivative (Aspartame Impurity A), and other protected forms of aspartic acid. The choice among these depends on the specific analytical application.

For instance, when analyzing for Aspartame, using certified USP or EP reference standards of Aspartame is the standard practice.[1] However, for quantifying the esterified aspartic acid moiety itself or for applications in peptide chemistry, this compound can be a more direct and cost-effective choice.

Here is a summary of key performance data for this compound and its relevant alternatives, compiled from various analytical studies and supplier specifications.

Reference StandardPurity (%)StabilityTypical Analytical TechniqueKey Considerations
This compound (L-Aspartic acid α-methyl ester) ≥99% (TLC/HPLC)[2]Stable under recommended storage conditions (0-8 °C)[2]. Susceptible to hydrolysis at non-neutral pH.HPLC, LC-MS, NMRDirect standard for the α-methyl ester of aspartic acid. Useful in peptide synthesis monitoring.
Aspartame USP/EP Reference Standard (typically ≥98.0%)[1][3]Best stability at pH 4.3. Degrades into several by-products under acidic, basic, and high-temperature conditions.HPLC, LC-MS/MSThe official standard for Aspartame quantification. Its degradation products can interfere with analysis if not properly separated.
Aspartyl-phenylalanine ≥98.0% (HPLC)A primary degradation product of Aspartame.HPLC, LC-MSImportant for stability-indicating methods of Aspartame. Serves as a standard for this specific impurity.
Aspartame Impurity A (Diketopiperazine) EP/USP Reference Standard[4][5]A cyclized degradation product of Aspartame.HPLC, LC-MSA critical impurity to monitor in Aspartame-containing products. Essential for method validation.
Fmoc-L-Asp(OtBu)-OH ≥98% (HPLC)[6]Prone to aspartimide formation under basic conditions used in peptide synthesis.HPLCA common building block in peptide synthesis; its purity and degradation are critical to monitor.

Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for the analysis of this compound and related compounds using High-Performance Liquid Chromatography (HPLC), a prevalent technique in this field.

Protocol 1: HPLC Analysis of this compound and its Alternatives

This method is suitable for the simultaneous determination of this compound, Aspartame, and its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.3 with phosphoric acid) and Mobile Phase B (e.g., Methanol or Acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Ramp to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B

    • 30-35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the reference standard and sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Validation of an HPLC Method for Amino Acid Enantiomers

This protocol is essential for ensuring the specificity and accuracy of methods used to analyze chiral compounds like amino acid derivatives.

  • Instrumentation: HPLC with a fluorescence or UV detector. For enantiomeric separation, a chiral column is required.

  • Column: Chiral stationary phase (CSP) column (e.g., based on teicoplanin or other chiral selectors).

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate). The exact composition will depend on the specific CSP and analytes.

  • Derivatization (if required): For enhanced detection, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) can be used.

  • Validation Parameters to Assess:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of enantiomers and potential impurities.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

    • Accuracy: The closeness of test results to the true value. This can be assessed by recovery studies of spiked samples.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Visualizing Key Pathways and Workflows

To further elucidate the context in which this compound and its related compounds are analyzed, the following diagrams, generated using the DOT language, illustrate relevant biological and experimental workflows.

Aspartate_Metabolism_Pathway Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Transamination Asparagine Asparagine Aspartate->Asparagine Homoserine Homoserine Aspartate->Homoserine Aspartate Kinase Lysine Lysine Aspartate->Lysine H_Asp_OMe This compound (α-methyl ester) Aspartate->H_Asp_OMe Esterification Threonine Threonine Homoserine->Threonine Methionine Methionine Homoserine->Methionine Isoleucine Isoleucine Threonine->Isoleucine

Aspartate Metabolism and this compound Synthesis.

The diagram above illustrates the central role of aspartate in the biosynthesis of several other amino acids.[7] The dashed arrow indicates the synthetic route to this compound via esterification, a common laboratory procedure rather than a direct metabolic step.

Protein_Arginine_Methylation_Signaling cluster_0 Methylation Cycle cluster_1 Signaling Cascade SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer PRMT Protein Arginine Methyltransferase (PRMT) SAM->PRMT Co-substrate Methylated_Substrate Methylated Substrate (Altered Function) PRMT->Methylated_Substrate Methylates Substrate Substrate Protein (e.g., Histone) Substrate->Methylated_Substrate Effector Effector Protein ('Reader' Domain) Methylated_Substrate->Effector Recruits Downstream Downstream Signaling (e.g., Transcription Regulation) Effector->Downstream

Protein Arginine Methylation Signaling Pathway.

While not directly involving this compound, this diagram illustrates a key post-translational modification pathway involving methylation, a chemical modification relevant to the reference standard.[8] Protein arginine methyltransferases (PRMTs) utilize a methyl donor, S-adenosylmethionine (SAM), to methylate arginine residues on substrate proteins, leading to changes in protein function and downstream signaling.[8] This provides a broader context for the importance of methyl esters in biological systems.

Conclusion

This compound is a valuable and reliable reference standard for a range of analytical applications, particularly in the fields of peptide chemistry and the analysis of aspartic acid derivatives. Its high purity and well-defined structure make it an excellent choice for method development, validation, and routine quantification. When selecting a reference standard, it is crucial to consider the specific analyte of interest and the potential for interference from related compounds and degradation products. For the analysis of Aspartame, the use of official pharmacopeial standards is recommended. However, for applications requiring a standard for the α-methyl ester of aspartic acid, this compound provides a precise and economical alternative. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make an informed decision to ensure the accuracy and reliability of their analytical results.

References

A Researcher's Guide to Aspartic Acid Derivatives: Benchmarking Performance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid (Asp) residues presents a persistent challenge. The primary obstacle is the base-catalyzed formation of aspartimide, a cyclic succinimide intermediate that can lead to a cascade of undesirable byproducts, including α- and β-peptides, racemization, and chain termination. This side reaction can significantly compromise the purity and yield of the final peptide. The choice of the protecting group for the β-carboxyl group of the aspartic acid building block is therefore a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS).

While H-Asp-OMe (L-Aspartic acid methyl ester) serves as a fundamental precursor for more complex building blocks, its direct application in modern Fmoc-based SPPS is limited. Instead, its derivatives, primarily Nα-Fmoc protected amino acids with various side-chain esters (Fmoc-Asp(OR)-OH), are the key reagents employed. This guide provides an objective comparison of the performance of these crucial derivatives in mitigating aspartimide formation, supported by experimental data.

Comparative Performance of Aspartic Acid Side-Chain Protecting Groups

The most common strategy to minimize aspartimide formation is the use of sterically hindered ester-based protecting groups for the Asp side chain. The data presented below is based on studies of the model peptide, scorpion toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is particularly prone to aspartimide formation at the Asp-Gly sequence.

Protecting GroupStructure of 'R' in Fmoc-Asp(OR)-OHAspartimide-Related Byproducts (%)Key Features & Recommendations
tert-Butyl (OtBu) HighThe standard and most cost-effective protecting group. Suitable for sequences not prone to aspartimide formation.[1][2]
3-methylpent-3-yl (OMpe) Significantly ReducedOffers a good balance of protection and cost-effectiveness. Recommended for routine synthesis of potentially problematic sequences.[1][2]
3-ethyl-3-pentyl (OEpe) Very LowProvides a high level of protection due to increased steric hindrance.[3][4]
4-n-propyl-4-heptyl (OPhp) Extremely LowOffers excellent protection for very sensitive sequences.[3][4]
5-n-butyl-5-nonyl (OBno) Virtually EliminatedThe bulkiest of the trialkylcarbinol-based esters, providing the highest level of protection against aspartimide formation.[1][3][4]
Cyanosulfurylide (CSY) EliminatedA non-ester-based protecting group that masks the carboxylic acid as a stable C-C bonded ylide, completely preventing aspartimide formation. Requires an additional orthogonal deprotection step.[1]

Mechanism of Aspartimide Formation

Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal flanking amino acid on the carbonyl carbon of the Asp side-chain ester. This intramolecular cyclization is base-catalyzed, particularly during the repeated piperidine treatments used for Fmoc group removal in SPPS. The resulting five-membered succinimide ring is susceptible to nucleophilic attack, leading to the formation of a mixture of α- and β-aspartyl peptides.

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction Aspartimide Formation (Base-Catalyzed) P1 ...-NH-CH(R)-CO- Asp Asp-NH-CH(CH₂COOR')-CO- Gly Gly-NH-... Piperidine Piperidine (Base) Intermediate Deprotonated Amide Piperidine->Intermediate Fmoc deprotection Aspartimide Aspartimide Intermediate Intermediate->Aspartimide Intramolecular cyclization Products α- and β-peptide byproducts Aspartimide->Products Nucleophilic attack

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Experimental Protocols

General Workflow for Comparing Aspartic Acid Protecting Groups

The following workflow is a standard procedure for evaluating the performance of different Asp side-chain protecting groups.

Experimental_Workflow start Start: Select Fmoc-Asp(OR)-OH derivative spps Solid-Phase Peptide Synthesis (SPPS) of model peptide (e.g., Scorpion Toxin II) start->spps stress_test Aspartimide Formation Stress Test (Extended piperidine treatment) spps->stress_test cleavage Cleavage from Resin (e.g., TFA cocktail) stress_test->cleavage purification Purification by preparative HPLC cleavage->purification analysis Analysis by analytical HPLC and Mass Spectrometry purification->analysis end End: Quantify peptide purity and byproducts analysis->end

Caption: General workflow for comparing aspartic acid protecting groups.

Detailed Methodologies

1. Solid-Phase Peptide Synthesis (SPPS) of Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH): The model peptide is synthesized on a Rink Amide resin using a standard Fmoc/tBu protocol. The key variable is the use of different Fmoc-Asp(OR)-OH derivatives at the Asp position.

  • Resin Swelling: The resin is swollen in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The respective Fmoc-amino acid is activated with a coupling reagent (e.g., HATU) and coupled to the deprotected resin.

  • Washing: The resin is washed with DMF after each deprotection and coupling step.

2. Aspartimide Formation Stress Test: This protocol is designed to assess the stability of the various Asp protecting groups under prolonged basic conditions, simulating the cumulative effect of multiple deprotection cycles in a long peptide synthesis.

  • After coupling the amino acid following the Asp residue (in this case, Gly), the peptidyl-resin is washed with DMF.

  • The resin is then treated with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.

  • Following the treatment, the resin is washed extensively with DMF and Dichloromethane (DCM) and then dried.

3. Cleavage and Deprotection: The synthesized peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.

  • The dried peptidyl-resin is treated with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

  • The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed and dried.

4. Analysis: The crude peptide is analyzed to quantify the desired product and the aspartimide-related byproducts.

  • The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Analysis is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Peak identities are confirmed by mass spectrometry.

Conclusion

The selection of an appropriate protecting group for aspartic acid is a critical decision in peptide synthesis. For routine applications with sequences that are not prone to aspartimide formation, the standard Fmoc-Asp(OtBu)-OH remains a cost-effective choice. However, for more challenging sequences, particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, the use of sterically hindered side-chain protecting groups is strongly advised. The 3-methylpent-3-yl (OMpe) group offers a significant improvement over OtBu, while the 5-n-butyl-5-nonyl (OBno) group virtually eliminates aspartimide formation. For the most demanding syntheses where complete suppression of this side reaction is paramount, the non-ester-based Cyanosulfurylide (CSY) protecting group provides a robust, albeit more complex, solution. By carefully considering the peptide sequence and the data presented in this guide, researchers can make an informed decision to optimize the yield and purity of their target peptides.

References

Safety Operating Guide

Proper Disposal Procedures for H-Asp-OMe (L-Aspartic acid α-methyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of H-Asp-OMe (L-Aspartic acid α-methyl ester), a common reagent in peptide synthesis and related research.

Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate safety measures. This compound and its derivatives may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] Inhalation of dust may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are essential.[2][3]

  • Hand Protection: Wear protective gloves.[1][2][3]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[2][3]

  • Protective Clothing: A lab coat should be worn.[2]

Storage: Store the compound in a dry, cool, and well-ventilated place.[2][4] Keep the container tightly closed and away from heat or ignition sources.[2][5]

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds. This information is critical for assessing potential hazards and planning disposal strategies.

PropertyH-Asp(OMe)-OH·HClH-Asp(OMe)-OMe HClAspartame
CAS Number 16856-13-6[6]32213-95-9[1][7]22839-47-0[8]
Molecular Formula C5H10ClNO4[6]C6H12ClNO4[1]C14H18N2O5[4]
Molecular Weight 183.6 g/mol [9]197.62 g/mol [1]294.31 g/mol [2]
Melting Point 191-193°C[6]Not Available248 - 250°C[4]
Flash Point 136.3°C[6]Not AvailableNot Available[2][4]
Vapor Pressure Not AvailableNot Available2.84X10-11 mm Hg at 25°C[4]

Disposal Procedures

Proper disposal of this compound is essential to prevent environmental contamination and ensure laboratory safety. The primary method of disposal is through a licensed waste disposal company.[3][4]

Experimental Protocol for Spill Cleanup and Disposal:

  • Evacuate and Ventilate: In case of a spill, evacuate unnecessary personnel from the area and ensure adequate ventilation.[4][5]

  • Containment: Prevent the spilled material from entering drains or waterways.[4][5]

  • Personal Protective Equipment: Before cleaning, equip yourself with the appropriate PPE as listed above.

  • Cleanup:

    • For small spills, use appropriate tools to carefully sweep or shovel the solid material into a suitable container for hazardous waste disposal.[2] Avoid generating dust.[5]

    • For large spills, use a shovel to place the material into a convenient waste disposal container.[2]

  • Decontamination: After the material has been collected, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with local and regional authority requirements.[2]

  • Waste Container: Label the waste container clearly with the contents.

  • Final Disposal: Dispose of the container with the collected waste through a licensed and specialist waste disposal company.[3][4] Do not attempt to dispose of it through the regular trash or sanitary sewer system.

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

G cluster_0 This compound Disposal Protocol A Spill or Unused Material B Assess Situation (Quantity, Location) A->B C Don Appropriate PPE (Gloves, Goggles, Respirator) B->C D Contain Spill Prevent entry to drains C->D E Collect Material (Sweep/Shovel into container) D->E F Decontaminate Area (Wash with water) E->F G Label Waste Container F->G H Store Securely for Pickup G->H I Arrange for Professional Disposal H->I

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with H-Asp-OMe (Aspartic acid β-methyl ester). Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a crystalline powder that can cause skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory.[1] The following table outlines the required equipment for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Receiving & Storage - Safety glasses with side shields- Nitrile gloves
Weighing & Aliquoting - Chemical splash goggles or safety glasses with a face shield- Nitrile gloves- Lab coat- Use of a chemical fume hood or powder containment hood is highly recommended to prevent inhalation of airborne particles.
Solution Preparation & Use - Chemical splash goggles- Nitrile gloves- Lab coat
Spill Cleanup & Waste Disposal - Chemical splash goggles and face shield- Double-layered nitrile gloves or heavy-duty chemical resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection (e.g., N95 respirator) may be required depending on the scale of the spill and the potential for aerosolization.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This procedural guide details the safe handling of this compound from receipt to experimental use.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

  • Store: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Weighing and Aliquoting

To minimize the risk of inhalation and contamination, follow these steps when weighing the powdered compound:

  • Work in a Controlled Environment: Whenever possible, perform weighing operations within a chemical fume hood or a powder containment hood.

  • "Weigh-in-Hood" Technique:

    • Tare a labeled, sealable container on a balance located outside the fume hood.

    • Transfer the container to the fume hood.

    • Carefully add the desired amount of this compound to the container.

    • Securely seal the container.

    • Remove the sealed container from the fume hood and perform the final weighing. This method minimizes the potential for dust exposure in the general lab area.

  • Use Appropriate Tools: Employ spatulas and other tools dedicated to handling this specific chemical to prevent cross-contamination.

Solution Preparation and Use
  • Solvent Addition: When preparing solutions, slowly add the solvent to the pre-weighed this compound to minimize dust generation.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Disposal Procedure
  • Container Management: Ensure all waste containers are kept securely sealed when not in use.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name (this compound) and the primary hazards (Irritant).

  • Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For large spills or if you are unsure how to proceed, contact your institution's EHS department immediately.

  • Control the Spill:

    • For small powder spills, carefully cover the spill with a damp paper towel to prevent the powder from becoming airborne.

    • Gently sweep the contained material into a plastic dustpan and place it in a labeled hazardous waste bag.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Handling this compound

The following diagram illustrates the key stages of the operational and disposal plan for this compound.

H_Asp_OMe_Workflow cluster_receiving Receiving & Storage cluster_handling Handling Operations cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Weigh Weigh Powder in Fume Hood Store->Weigh Prepare Prepare Solution Weigh->Prepare Use Experimental Use Prepare->Use CollectSolid Collect Solid Waste Use->CollectSolid CollectLiquid Collect Liquid Waste Use->CollectLiquid Dispose Dispose via EHS CollectSolid->Dispose CollectLiquid->Dispose Spill Spill Occurs Cleanup Spill Cleanup Protocol Spill->Cleanup Exposure Personnel Exposure FirstAid First Aid & Medical Attention Exposure->FirstAid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.